molecular formula C13H21N B3395005 (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine CAS No. 1212887-14-3

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Katalognummer: B3395005
CAS-Nummer: 1212887-14-3
Molekulargewicht: 191.31 g/mol
InChI-Schlüssel: BMEFZEYKCJPZCH-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S)-1-(4-tert-butylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEFZEYKCJPZCH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Abstract

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a chiral primary amine that serves as a valuable building block in medicinal and synthetic chemistry. A comprehensive understanding of its physicochemical properties is paramount for its effective application, particularly in drug discovery and development, where these parameters govern formulation, absorption, distribution, metabolism, and excretion (ADME). Despite its commercial availability, a consolidated public dataset of its key physicochemical properties is notably absent. This technical guide provides a robust framework for the characterization of this compound. It synthesizes predicted data with detailed, field-proven experimental protocols to empower researchers to determine critical parameters such as pKa, aqueous solubility, and lipophilicity. Furthermore, it outlines a comprehensive analytical workflow for structural verification and purity assessment, ensuring data integrity for any subsequent research.

Chemical Identity and Structural Elucidation

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

  • IUPAC Name: (1S)-1-[4-(tert-butyl)phenyl]propan-1-amine

  • Molecular Formula: C₁₃H₂₁N

  • SMILES: CCC1=CC=C(C=C1)C(C)(C)C

  • InChI Key: BMEFZEYKCJPZCH-UHFFFAOYSA-N

  • Chemical Structure:

    
    (Note: Image generated for illustrative purposes)
    

Core Physicochemical Properties: Predicted Values and Experimental Endpoints

A summary of essential physicochemical properties is presented below. Due to the scarcity of published experimental data, this table includes calculated values and designates key properties for experimental determination as outlined in Section 3.0.

PropertyValue / Predicted ValueSignificance in Drug Development
Molecular Weight 191.32 g/mol Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five.
Monoisotopic Mass 191.1674 Da[1]Essential for accurate mass spectrometry analysis and formula confirmation.
XlogP3 (Predicted) 3.4[1]Indicates significant lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.
pKa (Conjugate Acid) Estimated: 9.5 - 10.5Governs the ionization state at physiological pH (7.4), critically impacting solubility, receptor interaction, and off-target effects.
Aqueous Solubility pH-Dependent; Low (Free Base)Directly affects bioavailability and formulation strategies. Must be determined experimentally.
Melting Point Not availableRelevant for material handling, stability, and formulation (e.g., solid vs. liquid dosage forms).
Boiling Point Not availableFor comparison, the analog (S)-1-Phenylpropan-1-amine boils at 205°C.[2] The addition of the tert-butyl group is expected to increase this value.

Experimental Protocols for Physicochemical Characterization

The following protocols describe robust, self-validating methodologies for determining the most critical physicochemical parameters for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine.

Protocol for pKa Determination by Potentiometric Titration

Causality Statement: Potentiometric titration is the gold-standard method for pKa determination. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the pKa of the amine's conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺), which is the midpoint of the titration curve.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Titration: Place the solution in a jacketed beaker to maintain constant temperature. Begin stirring and record the initial pH. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This can be determined from the first derivative plot (d(pH)/dV vs. V), where the equivalence point is the maximum.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Dissolve Amine in Co-Solvent titrate Titrate with Standardized HCl prep_sample->titrate calibrate_ph Calibrate pH Meter (3-point) calibrate_ph->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derivative Calculate 1st Derivative plot->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka G cluster_purity Purity & Identity cluster_structure Structural Verification cluster_chiral Stereochemical Integrity compound (S)-Amine Sample hplc Purity Assessment (RP-HPLC-UV >98%) compound->hplc ms Identity Confirmation (LC-MS, [M+H]⁺ = 192.17) hplc->ms nmr_h ¹H NMR ms->nmr_h nmr_c ¹³C NMR ms->nmr_c chiral_hplc Enantiomeric Excess (Chiral HPLC >99% ee) nmr_c->chiral_hplc qualified Qualified Material for Physicochemical Testing chiral_hplc->qualified

Caption: Orthogonal Analytical Workflow for Compound Qualification.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column with a gradient mobile phase of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid. The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.

    • Purpose: To determine the purity of the sample by separating it from any impurities or starting materials.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Purpose: To confirm the molecular weight. The expected primary ion is the protonated molecule [M+H]⁺ at m/z 192.17. [1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR in a deuterated solvent like CDCl₃ or MeOD.

    • Purpose: To provide unambiguous structural confirmation. Expected ¹H NMR signals include a singlet (~1.3 ppm, 9H) for the tert-butyl group, two doublets in the aromatic region (4H), and characteristic multiplets for the propyl chain (CH, CH₂, CH₃).

  • Chiral Chromatography:

    • Method: Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a specialized chiral stationary phase.

    • Purpose: To confirm the enantiomeric excess (ee) of the (S)-enantiomer, ensuring the stereocenter is correct and has not racemized.

Conclusion

While (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a readily accessible chemical entity, its fundamental physicochemical properties are not well-documented in scientific literature. This guide addresses this gap by providing not only predicted values that offer a starting point for experimental design but also detailed, actionable protocols for their definitive determination. By employing the described methods for pKa, solubility, and analytical characterization, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development objectives with confidence.

References

  • PubChem. 1-(4-tert-Butylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]

  • PubChemLite. 1-(4-tert-butylphenyl)propan-1-amine. [Link]

  • U.S. Environmental Protection Agency (EPA). tert-Butyl {1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate Properties. [Link]

  • SpectraBase. 1-(4-Tert-butylphenyl)propan-2-one. [Link]

  • Home Sunshine Pharma. (S)-1-Phenylpropan-1-amine CAS 3789-59-1. [Link]

  • The Royal Society of Chemistry. Supporting information Synthesis and Characterisation of Novel Composite Sunscreens. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

  • Cheméo. tert-butyl-n-propyl-amine - Chemical & Physical Properties. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 4'-(tert-Butyl)propiophenone. National Center for Biotechnology Information. [Link]

Sources

Solubility Profile of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine in Organic Solvents

[1][2][3]

Executive Technical Summary

Compound Identity: (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine CAS (HCl Salt): 1391434-07-3 | MW: 191.32 g/mol (Free Base) Classification: Chiral Lipophilic Primary Amine[1][2][3]

This technical guide characterizes the solubility profile of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine, a critical chiral intermediate often utilized in the synthesis of S1P receptor modulators (e.g., Fingolimod analogs) and as a chiral resolving agent.[1][2][3]

The molecule exhibits a distinct amphiphilic but predominantly lipophilic character (Predicted LogP ~3.4).[2] Its solubility behavior is governed by the interplay between the hydrophobic tert-butyl-phenyl moiety and the hydrogen-bond-donating/accepting primary amine group.[1][2][3] While highly soluble in chlorinated and aromatic hydrocarbons, its behavior in protic solvents is temperature-dependent, driven by the thermodynamics of amine solvation.[1][2][3]

Critical Insight: For process development, the free base form is practically insoluble in water but readily forms soluble salts in acidic media.[2][3] In contrast, the hydrochloride salt exhibits inverse solubility profiles, being highly water-soluble but poorly soluble in non-polar organics.[1][2][3]

Physicochemical Architecture

Understanding the structural determinants of solubility is prerequisite to solvent selection.[2][4]

PropertyValue (Approx/Predicted)Impact on Solubility
Molecular Weight 191.32 g/mol Moderate MW facilitates dissolution in most organics.[1][2][3]
LogP (Octanol/Water) ~3.4Indicates high lipophilicity; preference for non-polar solvents.[2]
pKa (Conjugate Acid) ~9.5 - 10.0Basic character; pH-dependent solubility in aqueous media.[1][2][3]
H-Bond Donors 2 (Primary Amine)Facilitates solubility in alcohols (MeOH, EtOH).[1][2][3]
H-Bond Acceptors 1 (Nitrogen Lone Pair)Enables interaction with protic solvents and acids.[1][2][3]
Chirality (S)-EnantiomerSolubility is identical to (R)-enantiomer in achiral solvents but differs in chiral media or during diastereomeric salt formation.[1][2][3]

Solubility Profile & Solvent Classification

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

Predicted Solubility Matrix (Free Base)
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Strong dispersion forces match the lipophilic core; low polarity barrier.[1][2][3]
Aromatic Toluene, BenzeneHigh

interactions between solvent and the phenyl ring of the solute.[2][3]
Alcohols Methanol, Ethanol, IPAHigh to Moderate H-bonding with the amine group overcomes the hydrophobic effect of the t-butyl group.[1][2][3]
Ethers THF, MTBE, Diethyl EtherHigh Ether oxygen accepts H-bonds from the amine; lipophilic compatibility is good.[2][3]
Esters Ethyl Acetate, Isopropyl AcetateModerate Good general solvency, though less specific interaction than alcohols.[2][3]
Alkanes Hexane, HeptaneModerate to Low Soluble due to t-butyl group, but amine polarity may induce aggregation/crystallization at low temps.[2][3]
Aqueous Water (pH > 10)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates; lack of ionization.[2]
Acidic Aqueous 0.1 M HCl, 1.0 M Acetic AcidSoluble Protonation forms the ammonium salt, drastically increasing hydration energy.[2][3]
Hansen Solubility Parameters (HSP) Visualization

The solute occupies a region in Hansen space defined by high Dispersion (


2

HSP_SpaceSolute(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine(Lipophilic Amine)DCMDCM / Chloroform(High Solubility)Solute->DCMMatches Dispersion & PolarityTolueneToluene(High Solubility)Solute->ToluenePi-Pi InteractionMeOHMethanol(Moderate/High)Solute->MeOHH-BondingWaterWater (Neutral)(Insoluble)Solute->WaterHydrophobic MismatchHexaneHexane(Temp Dependent)Solute->HexaneLipophilic Match

Figure 1: Interaction map based on Hansen Solubility Parameters.

Thermodynamic Framework

For researchers performing crystallization, understanding the thermodynamics is vital.[2][3] The dissolution of crystalline chiral amines in organic solvents is typically endothermic (

2
The Van't Hoff Equation Application

To determine the enthalpy of dissolution, plot the natural log of mole fraction solubility (


2
123
  • Linearity: A linear plot indicates no phase transition (polymorph change) occurs within the temperature range.[2]

  • Slope: The slope

    
     allows calculation of the heat required to dissolve the solid.[2] Steeper slopes indicate higher temperature sensitivity—useful for cooling crystallization.[2][3]
    

Experimental Protocols

Since specific literature values for this enantiomer are sparse, the following validated protocols must be used to generate internal data.

Protocol A: Gravimetric Equilibrium Solubility (Shake-Flask Method)

Best for: Generating precise solubility curves.[1][2][3]

  • Preparation: Add excess solid (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine to 5 mL of selected solvent in a crimp-sealed vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

  • Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification:

    • Evaporate a known volume of filtrate to dryness under vacuum.[2]

    • Weigh the residue.[2]

    • Calculation:

      
      
      
  • Validation: Verify the residue structure via NMR or HPLC to ensure no degradation occurred during equilibration.

Protocol B: Dynamic Polythermal Method (Crystal16 / Technobis)

Best for: Rapid metastable zone width (MSZW) determination.[1][2][3]

  • Setup: Prepare 4 vials with varying concentrations (e.g., 50, 100, 150, 200 mg/mL) in Toluene.

  • Cycle: Heat at 1°C/min until transmission reaches 100% (Clear Point / Dissolution Temperature).

  • Cool: Cool at 1°C/min until transmission drops (Cloud Point / Nucleation Temperature).

  • Data Output: The difference between Clear Point and Cloud Point defines the MSZW, critical for controlling particle size during crystallization.[2]

Process Applications: Chiral Resolution & Salt Formation

The solubility profile dictates the strategy for enantiomeric enrichment.[2]

Diastereomeric Salt Crystallization

To upgrade optical purity, the amine is often reacted with a chiral acid (e.g., D-Tartaric acid, Mandelic acid).[1][2][3]

  • Solvent Choice: The solvent must dissolve the reactants but selectively precipitate one diastereomeric salt.[2]

  • Recommended System: Ethanol/Water or IPA/Water mixtures.[2] The free base dissolves in the alcohol; the salt precipitates as the dielectric constant increases (adding water).[2]

Workflow Visualization

Process_FlowStartCrude (S)-Amine(Possible Racemic Contamination)Solvent_SelectSelect Solvent:Isopropanol or EthanolStart->Solvent_SelectDissolutionDissolve at 50-60°C(Clear Solution)Solvent_Select->DissolutionAgent_AddAdd Chiral Acid(e.g., L-Tartaric Acid)Dissolution->Agent_AddCoolingControlled Cooling(10°C/hour)Agent_Add->CoolingFiltrationFiltrationCooling->FiltrationSolidSolid Cake:Diastereomeric Salt(High ee%)Filtration->SolidPrecipitateLiquorMother Liquor:Impurity/Wrong EnantiomerFiltration->LiquorFiltrate

Figure 2: Workflow for purification via solubility-driven salt formation.[1][2][3]

References

  • PubChem. 1-(4-tert-butylphenyl)propan-1-amine (Compound).[1][2][3][5] National Library of Medicine.[2] Available at: [Link][1][2][3]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[2] CRC Press, 2007.[2][3] (Contextual citation for HSP methodology).

  • Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions.[2][3] Wiley, 1981.[2][3] (Foundational text for chiral solubility thermodynamics).

The Strategic Importance of the tert-Butylphenyl Group in Chiral Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chiral Amines Containing tert-Butylphenyl Groups: Synthesis, Mechanistic Insights, and Applications

This guide provides a comprehensive overview of the synthesis, properties, and applications of chiral amines featuring the tert-butylphenyl moiety. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects conferred by the tert-butylphenyl group and outlines robust synthetic methodologies for accessing these valuable chiral building blocks.

Chiral amines are fundamental to modern chemistry, serving as critical components in a vast array of pharmaceuticals, agrochemicals, and as ligands in asymmetric catalysis.[1] The incorporation of a tert-butylphenyl group into a chiral amine scaffold is a strategic design element that imparts unique and advantageous properties.

The defining characteristic of the tert-butyl group is its significant steric bulk.[2] When positioned on a phenyl ring, this steric hindrance can profoundly influence the stereochemical outcome of a reaction. In the context of chiral amine synthesis and application, the tert-butylphenyl group can:

  • Direct Stereochemistry: The sheer size of the tert-butyl group can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby controlling the formation of a specific stereoisomer.[3]

  • Enhance Catalyst Performance: In chiral ligands, the bulky tert-butylphenyl group can create a well-defined and sterically hindered chiral pocket around a metal center, leading to higher enantioselectivity in catalytic transformations.[4]

  • Improve Pharmacokinetic Properties: In medicinal chemistry, the lipophilic nature and metabolic stability of the tert-butyl group can be exploited to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[]

This guide will explore the practical applications of these principles, providing detailed protocols and mechanistic explanations to empower researchers in their synthetic endeavors.

Asymmetric Synthesis of Chiral Amines Bearing the tert-Butylphenyl Moiety

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry. For amines containing a tert-butylphenyl group, two primary strategies have proven to be highly effective: the use of chiral auxiliaries and catalytic asymmetric hydrogenation.

Chiral Auxiliary-Mediated Synthesis: The Ellman tert-Butanesulfinamide Method

A robust and widely adopted method for the asymmetric synthesis of primary amines is the use of (R)- or (S)-tert-butanesulfinamide, often referred to as the Ellman auxiliary.[6][7] This method involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. Subsequent acidic cleavage of the sulfinyl group furnishes the desired chiral primary amine with high enantiopurity.[8]

The synthesis of chiral 1-(4-tert-butylphenyl)ethanamine serves as an excellent case study for this methodology.[]

Experimental Protocol: Asymmetric Synthesis of (S)-1-(4-tert-Butylphenyl)ethanamine using (R)-tert-Butanesulfinamide

Step 1: Formation of the N-sulfinylimine

  • To a solution of 4-tert-butylacetophenone (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq).

  • Add titanium(IV) ethoxide (2.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with brine.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-sulfinylimine.

Step 2: Diastereoselective Reduction

  • Dissolve the purified N-sulfinylimine in THF and cool the solution to -78 °C.

  • Slowly add a solution of L-Selectride (1.5 eq) in THF.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction by the slow addition of methanol.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Concentrate the reaction mixture and partition between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude product from Step 2 in methanol.

  • Add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the chiral amine.

  • The free amine can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:

  • Titanium(IV) ethoxide: This Lewis acid acts as a dehydrating agent, driving the condensation reaction towards the formation of the imine.

  • L-Selectride: This bulky reducing agent provides high diastereoselectivity in the reduction of the C=N bond, with the stereochemical outcome dictated by the chiral sulfinyl group. The hydride attacks from the face opposite to the bulky tert-butylsulfinyl group.

  • Acidic Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions, a key feature of its utility as a chiral auxiliary.[9]

Self-Validating System: The high diastereoselectivity of the reduction step, which can be readily assessed by NMR or chiral HPLC analysis of the intermediate, provides a checkpoint for the success of the asymmetric induction before proceeding to the final deprotection step.

Diagram of the Synthetic Workflow:

Asymmetric_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Diastereoselective Reduction cluster_step3 Step 3: Auxiliary Cleavage ketone 4-tert-Butylacetophenone imine Chiral N-Sulfinylimine ketone->imine Ti(OEt)4, THF, Reflux auxiliary (R)-tert-Butanesulfinamide auxiliary->imine reduced_imine Sulfinamide Adduct imine->reduced_imine L-Selectride, THF, -78 °C amine (S)-1-(4-tert-Butylphenyl)ethanamine reduced_imine->amine HCl, Methanol Asymmetric_Hydrogenation prochiral_imine Prochiral Imine (from 4-tert-butylphenyl ketone) chiral_amine Chiral Amine prochiral_imine->chiral_amine H2, Chiral Catalyst (e.g., [Rh(COD)Cl]2 / DTBM-SegPHOS)

Caption: General workflow for catalytic asymmetric hydrogenation.

Data Summary: Comparison of Synthetic Methods

MethodSubstrateChiral InductorProductee (%)Yield (%)Reference(s)
Ellman Auxiliary4-tert-Butylacetophenone(R)-tert-Butanesulfinamide(S)-1-(4-tert-Butylphenyl)ethanamine>98High[][6][7]
Asymmetric HydrogenationN-aryl imine of 4-tert-butylacetophenone[Rh]-DTBM-SegPHOSChiral N-aryl-1-(4-tert-butylphenyl)ethanamineup to 99High[4]

Applications in Asymmetric Catalysis and Medicinal Chemistry

Chiral amines containing the tert-butylphenyl group are not only synthetic targets but also valuable tools in their own right, finding applications as chiral ligands and as key intermediates in the synthesis of bioactive molecules.

Chiral Ligands for Asymmetric Catalysis

The steric and electronic properties of chiral amines bearing a tert-butylphenyl group make them excellent candidates for use as ligands in asymmetric catalysis. The bulky tert-butylphenyl moiety can create a defined chiral environment around a metal center, leading to high levels of stereocontrol in a variety of transformations, including hydrogenations, hydroformylations, and C-H functionalization reactions. [3][4][10]

Intermediates in Drug Discovery

The unique structural and physicochemical properties imparted by the tert-butylphenyl group make chiral amines containing this moiety attractive building blocks in drug discovery. For example, (S)-1-(4-tert-butylphenyl)ethanamine is a valuable intermediate in the synthesis of various biologically active compounds. []Furthermore, derivatives such as (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine have shown potent antifungal activity. []The presence of the tert-butylphenyl group in these molecules can enhance their lipophilicity and metabolic stability, contributing to their overall therapeutic potential.

Conclusion

Chiral amines containing tert-butylphenyl groups represent a class of molecules with significant potential in both asymmetric catalysis and medicinal chemistry. The strategic incorporation of the bulky and lipophilic tert-butylphenyl moiety provides a powerful tool for controlling stereochemistry and modulating molecular properties. The synthetic methods detailed in this guide, particularly the use of the Ellman auxiliary and catalytic asymmetric hydrogenation, offer reliable and efficient pathways to access these valuable compounds in high enantiopurity. As the demand for enantiomerically pure molecules continues to grow, the principles and protocols outlined herein will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug development.

References

  • Chen, J., Butt, N. A., & Zhang, W. (2019). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Research on Chemical Intermediates, 45, 5959–5974. [Link]

  • Leighton, J. L., & O'Neil, D. G. (2005). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Journal of the American Chemical Society, 127(29), 10148-10149. [Link]

  • González-Gómez, J. C., Foubelo, F., & Yus, M. (2019). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses, 96, 179-194. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • Wikipedia contributors. (2023). tert-Butanesulfinamide. In Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 27(9), 2841. [Link]

  • Organic Chemistry Portal. Synthesis of protected primary amines. [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]

  • SciSpace. Chiral auxiliaries in polymer-supported organic synthesis. [Link]

  • Academic Journal of Materials & Chemistry. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry, 3(1), 58-61. [Link]

  • Alberola, A., Andrés, C., & Pedrosa, R. (1996). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. The Journal of Organic Chemistry, 61(12), 4130–4135. [Link]

  • ResearchGate. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. [Link]

  • Royal Society of Chemistry. (2021). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 11(2), 947-968. [Link]

  • SciSpace. Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. [Link]

  • Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

  • ResearchGate. Synthesis and Applications of tert-Butanesulfinamide. [Link]

  • ResearchGate. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]

Sources

A Prospective Analysis of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine as a Novel CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a chiral phenethylamine derivative whose therapeutic potential remains largely unexplored. Its structure, featuring a bulky tert-butyl group on the phenyl ring and a chiral center, suggests a high probability of interaction with central nervous system (CNS) targets, particularly monoamine transporters. This guide provides a prospective analysis of this compound, postulating its pharmacological profile based on established structure-activity relationships (SAR) within the phenethylamine class. We outline a comprehensive, multi-stage research program for its synthesis, in-vitro characterization, and preclinical evaluation, offering detailed, field-proven experimental protocols. This document serves as a roadmap for researchers aiming to investigate (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine as a potential therapeutic agent for neuropsychiatric or neurodegenerative disorders.

Introduction and Rationale

Substituted phenethylamines are a cornerstone of neuropharmacology, encompassing a wide range of therapeutic agents and research tools that modulate monoaminergic neurotransmission.[1] This chemical class includes central nervous system stimulants (e.g., amphetamine), antidepressants (e.g., bupropion), and wakefulness-promoting agents.[1] Their primary mechanism often involves interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are responsible for the reuptake of these key neurotransmitters from the synaptic cleft.[2]

The specific molecule, (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine, possesses two key structural features that merit investigation:

  • The (S)-Stereochemistry: Chirality is critical in pharmacology. For many phenethylamines, one enantiomer is significantly more potent or has a different pharmacological profile than the other. For example, (S)-amphetamine (dextroamphetamine) is a more potent CNS stimulant than (R)-amphetamine.

  • The Para-Tert-butyl Group: This large, lipophilic group is expected to significantly influence the molecule's interaction with protein binding pockets and its pharmacokinetic properties. It may confer selectivity for one monoamine transporter over others or alter the mode of action from a pure reuptake inhibitor to a substrate/releaser.[3]

Given this structural framework, we hypothesize that (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a potent and selective monoamine transporter ligand. This guide details a logical, structured approach to validate this hypothesis and explore its therapeutic potential.

Synthesis and Physicochemical Characterization

A reliable synthetic route is the first step in characterizing a novel compound. A plausible and efficient method to produce the target molecule with high enantiomeric purity is through reductive amination.

Proposed Synthetic Pathway

The synthesis can be initiated from the commercially available precursor, 1-(4-tert-butylphenyl)propan-1-one.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_resolution Chiral Resolution Stage Precursor 1-(4-tert-butylphenyl)propan-1-one Reaction Reductive Amination Precursor->Reaction Reagents Ammonia or Ammonium Acetate, Sodium Cyanoborohydride / H₂ & Pd/C Reagents->Reaction Product_Racemic Racemic (R/S)-1-(4-(Tert-butyl)phenyl)propan-1-amine Reaction->Product_Racemic Diastereomers Formation of Diastereomeric Salts Product_Racemic->Diastereomers Resolving_Agent Chiral Acid (e.g., Tartaric Acid) Resolving_Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation S_Salt (S)-Amine-(R)-Acid Salt Separation->S_Salt Liberation Basification (e.g., NaOH) S_Salt->Liberation Final_Product (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine Liberation->Final_Product

Caption: Proposed synthetic and resolution workflow.

Experimental Protocol: Reductive Amination
  • Setup: To a solution of 1-(4-tert-butylphenyl)propan-1-one (1.0 eq.) in anhydrous methanol (0.5 M), add ammonium acetate (10 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0°C in an ice bath.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. Stir for 1 hour.

  • Workup: Make the solution alkaline (pH ~10) with 4 M NaOH. Extract the aqueous phase three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude racemic amine can be purified by flash chromatography on silica gel.[4]

Causality: Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the iminium ion formed in situ, minimizing the reduction of the starting ketone. Using a large excess of the ammonia source (ammonium acetate) drives the equilibrium towards imine formation.

In-Vitro Pharmacological Profiling

The core hypothesis is that the compound interacts with monoamine transporters. A systematic in-vitro screening cascade is required to determine its affinity, potency, and mechanism of action (inhibitor vs. releaser).

Workflow for In-Vitro Characterization

G A Test Compound: (S)-1-(4-(t-Bu)phenyl)propan-1-amine B Primary Screen: Radioligand Binding Assays A->B C Determine Affinity (Ki) at: DAT, NET, SERT B->C D Secondary Screen: Synaptosome Uptake Assays C->D If Ki < 1µM H Pharmacological Profile C->H E Determine Potency (IC₅₀) for Uptake Inhibition D->E F Mechanism of Action Screen: Neurotransmitter Release Assays E->F If potent inhibitor E->H G Determine Potency (EC₅₀) for Release (Efflux) F->G G->H

Caption: Stepwise workflow for in-vitro pharmacological evaluation.

Protocol 1: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.

  • Methodology:

    • Tissue Preparation: Prepare synaptosomes or cell membranes from rat brain tissue (striatum for DAT, hippocampus for SERT, cerebral cortex for NET) or from cell lines stably expressing the human transporters.[5]

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.

    • Incubation: Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Self-Validation: Each assay must include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating ligand, e.g., cocaine). The difference yields the specific binding, which should be >80% of total binding for a robust assay.

Protocol 2: Synaptosome Uptake Inhibition Assay
  • Objective: To measure the functional potency (IC₅₀) of the test compound to block neurotransmitter uptake.[6]

  • Methodology:

    • Tissue Preparation: Prepare fresh synaptosomes from the appropriate rat brain regions.

    • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Uptake Initiation: Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantification & Analysis: Measure radioactivity in the trapped synaptosomes and calculate IC₅₀ values.[7]

  • Causality: This functional assay provides a more physiologically relevant measure of potency than a simple binding assay. It confirms that binding to the transporter translates into functional inhibition of its activity.

Preclinical In-Vivo Evaluation

If in-vitro data reveals a potent and selective profile (e.g., high affinity and potent inhibition at DAT), the next logical step is to assess the compound's effects in animal models.

Protocol 3: Assessment of Locomotor Activity
  • Objective: To determine if the compound has CNS stimulant properties, a hallmark of many DAT inhibitors.[8][9]

  • Rationale: Drugs that increase synaptic dopamine levels, particularly in the nucleus accumbens, typically increase spontaneous locomotor activity in rodents.[3] This serves as a primary, high-throughput screen for in-vivo CNS activity.

  • Methodology:

    • Animals: Use male C57BL/6 mice. Allow them to acclimate to the testing room for at least 1 hour.

    • Habituation: Place individual mice into open-field activity chambers equipped with infrared beams to automatically track movement. Allow them to habituate to the chamber for 30-60 minutes until activity levels stabilize.

    • Administration: Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Data Presentation: Predicted Outcomes

The following table illustrates a hypothetical, yet plausible, set of results for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine based on its structural class.

Assay TypeTargetParameterPredicted ValueRationale / Interpretation
Binding Affinity DATKᵢ (nM)10 - 50High affinity expected for a potent CNS stimulant.
NETKᵢ (nM)50 - 200Moderate affinity; common for DAT-preferring ligands.
SERTKᵢ (nM)>1000The bulky t-butyl group may sterically hinder binding to the more constrained SERT pocket, conferring selectivity.
Functional Potency DATIC₅₀ (nM)20 - 100Potent functional inhibition consistent with high binding affinity.
In-Vivo Efficacy Locomotor ActivityMED3 mg/kg, i.p.A significant increase in locomotion at this dose would confirm robust CNS penetration and target engagement.

MED: Minimum Effective Dose

Potential Therapeutic Applications & Future Directions

A compound with the predicted profile—a potent, selective DAT inhibitor—could have therapeutic potential in several areas:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Current first-line treatments like methylphenidate are DAT/NET inhibitors.

  • Narcolepsy: Wakefulness-promoting agents like modafinil and armodafinil are known to inhibit dopamine reuptake.[10]

  • Binge Eating Disorder: Lisdexamfetamine, a dopamine releaser, is approved for this indication, suggesting a role for dopamine-enhancing therapies.

Challenges and Next Steps:

  • Abuse Liability: Potent DAT inhibitors often carry a risk of abuse. Further preclinical models, such as drug self-administration studies, are mandatory to assess this risk.[11]

  • Cardiovascular Safety: Increased catecholamine levels can lead to cardiovascular side effects (e.g., increased heart rate and blood pressure). Telemetry studies in conscious, freely moving animals are required.

  • Metabolic Profiling: The bulky tert-butyl group may influence metabolism. In-vitro studies with liver microsomes and in-vivo pharmacokinetic studies are essential to determine the compound's half-life, bioavailability, and major metabolites.

Conclusion

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine represents a compelling, uncharacterized chemical entity. Based on established principles of medicinal chemistry, it is a promising candidate for a CNS-active agent, likely acting as a selective monoamine transporter inhibitor. The structured, hypothesis-driven research plan outlined in this guide—from rational synthesis to systematic in-vitro and in-vivo evaluation—provides a clear and scientifically rigorous path to unlocking its potential therapeutic applications in drug discovery.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Husbands, S. M., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-55. Available from: [Link]

  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. PMC. Retrieved February 25, 2026, from [Link]

  • DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT. Retrieved February 25, 2026, from [Link]

  • Pre-clinical Contract Research In Vitro Assays. (n.d.). NDI Neuroscience. Retrieved February 25, 2026, from [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. (n.d.). ACNP. Retrieved February 25, 2026, from [Link]

  • Gatley, S. J., et al. (2012). Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain. Synapse, 66(5), 450-7. Available from: [Link]

  • Cao, J., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48-52. Available from: [Link]

  • Pérez-Mañá, C., et al. (2012). Efficacy of psychostimulant drugs for amphetamine abuse or dependence. PMC. Retrieved February 25, 2026, from [Link]

  • Scientists reveal structures of neurotransmitter transporter. (2023). St. Jude Children's Research Hospital. Retrieved February 25, 2026, from [Link]

  • Banks, M. L., & Negus, S. S. (2017). Utility of preclinical drug versus food choice procedures to evaluate candidate medications for methamphetamine use disorder. PubMed Central. Retrieved February 25, 2026, from [Link]

  • Simmler, L. D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Preclinical screening methods of cns stimulants. (2018). Slideshare. Retrieved February 25, 2026, from [Link]

  • 2C-T-9 - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Simmler, L. D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 14-24. Available from: [Link]

  • PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. (n.d.). Gyan Sanchay. Retrieved February 25, 2026, from [Link]

  • Supporting Information - Contents. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Retrieved February 25, 2026, from [Link]

  • 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. (n.d.). ChemSynthesis. Retrieved February 25, 2026, from [Link]

  • 1-(4-tert-Butylphenyl)propan-2-one. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity. (2012). Google Patents.
  • Pérez-Carrión, M. D., et al. (2022). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. MDPI. Retrieved February 25, 2026, from [Link]

Sources

Predictive ADME Profiling: Metabolic Stability of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine . As a chiral, lipophilic primary amine, this compound presents distinct metabolic "soft spots" that typically drive high intrinsic clearance (


) in early drug discovery. This guide details the structural alerts, predicted metabolic pathways, and the standardized in vitro microsomal stability protocols required to quantify its half-life (

) and clearance.

Structural Analysis & In Silico Prediction

Before wet-lab validation, a structural dissection reveals the primary drivers of metabolic instability. The molecule consists of a lipophilic tert-butyl phenyl tail and a polar benzylic amine head.

Metabolic Soft Spots (Sites of Metabolism - SOM)

Using knowledge-based prediction systems (e.g., StarDrop™, MetaSite), two primary regions are flagged for Cytochrome P450 (CYP) attack:

  • The Benzylic Carbon (C1 Position):

    • Mechanism: Hydrogen abstraction at the benzylic position is energetically favorable. The presence of the primary amine facilitates oxidative deamination .

    • Enzymology: Likely mediated by CYP2D6 (due to the basic amine and lipophilic tail) and CYP3A4.

    • Risk: High. This is often the rate-limiting step for clearance in phenethylamine-like structures.

  • The Tert-butyl Group:

    • Mechanism:

      
      -oxidation of the terminal methyl groups. While tert-butyl groups are often used as steric shields, they are susceptible to hydroxylation, particularly by CYP2C9 and CYP3A4.
      
    • Risk: Moderate.[1] Conversion to the alcohol (-C(CH3)2CH2OH) increases polarity and facilitates subsequent Phase II conjugation.

Physicochemical Properties & Lipophilicity
  • LogP (Predicted): ~3.5 – 4.0 (High lipophilicity drives microsomal binding).

  • pKa: ~9.5 (Predominantly ionized at physiological pH 7.4).

  • Implication: The compound will exhibit high non-specific binding to microsomal proteins, requiring a correction factor (

    
    ) when calculating intrinsic clearance.
    

Predicted Metabolic Pathways

The following pathway map illustrates the divergent metabolic routes. The (S)-enantiomer configuration may exhibit stereoselective clearance rates, but the chemical transformations remain consistent.

Pathway Visualization

MetabolicPathways Parent (S)-1-(4-(Tert-butyl)phenyl) propan-1-amine (Parent) Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP-mediated α-C Hydroxylation tButylOH Hydroxy-t-butyl Metabolite (ω-Oxidation) Parent->tButylOH CYP2C9/3A4 ω-Oxidation N_OH N-Hydroxylamine (N-Oxidation) Parent->N_OH FMO/CYP N-Oxidation Glucuronide N-Glucuronide Conjugate Parent->Glucuronide UGT Direct Conjugation Ketone 1-(4-(Tert-butyl)phenyl) propan-1-one (Deaminated) Carbinolamine->Ketone Spontaneous (-NH3)

Figure 1: Predicted metabolic tree showing the major oxidative deamination pathway (Red) and secondary oxidation/conjugation routes.

Experimental Validation: Microsomal Stability Assay

To validate the predictions, a Phase I stability assay using Human Liver Microsomes (HLM) is the industry standard. This protocol is designed to be self-validating through the use of specific controls.

Critical Reagents
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Labetalol).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

Step-by-Step Protocol

Step 1: Preparation of Stocks

  • Prepare a 10 mM stock of the test compound in DMSO.

  • Dilute to 100 µM intermediate in KPi buffer (keeps DMSO < 0.1% in final incubation).

Step 2: Incubation Setup (96-well format)

  • Metabolic Mix: Combine HLM (final conc. 0.5 mg/mL) and Test Compound (final conc. 1 µM) in KPi buffer.

  • Pre-incubation: Warm plate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH solution to initiate the reaction.[2]

    • Self-Validating Control: Include a "No-NADPH" control well to rule out chemical instability (hydrolysis).

Step 3: Time-Course Sampling

  • Sample 30 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense aliquot into 120 µL of ice-cold Quench Solution (ACN + IS).

  • Centrifugation: Spin at 3,500 x g for 20 minutes at 4°C to pellet precipitated proteins.

Step 4: Analysis (LC-MS/MS)

  • Inject supernatant onto a C18 reverse-phase column.

  • Monitor the Parent [M+H]+ transition.

  • Monitor the predicted Ketone metabolite transition to confirm the deamination pathway.

Assay Workflow Diagram

AssayWorkflow Prep Preparation 1 µM Compound + 0.5 mg/mL HLM (37°C Pre-warm) Start Initiation Add NADPH Prep->Start Sampling Time Course Sampling 0, 5, 15, 30, 45 min Start->Sampling Quench Termination Add Ice-Cold ACN + Internal Std Sampling->Quench Analyze LC-MS/MS Analysis Quantify % Remaining Quench->Analyze

Figure 2: Standardized HLM stability workflow ensuring rigorous time-point data collection.

Data Interpretation & Calculations

Calculating Half-Life ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time.[3] The slope of the linear regression (


) is the elimination rate constant.


Intrinsic Clearance ( )

The in vitro intrinsic clearance is calculated normalized to the microsomal protein content:



Interpretation Guide: |


 (µL/min/mg) | Classification | Likely In Vivo Fate |
| :--- | :--- | :--- |
| < 10 | Low | Good metabolic stability; suitable for oral dosing. |
| 10 - 45 | Moderate | Acceptable; may require dose adjustment. |
| > 45 | High | Rapid first-pass metabolism; likely poor oral bioavailability. |
Troubleshooting High Clearance

If the compound shows high clearance (> 45 µL/min/mg):

  • Check the Metabolites: If the Ketone is the major product, the benzylic amine is the liability.

    • Strategy: Introduce an

      
      -methyl group (steric hindrance) or replace the amine with a cyclic amine.
      
  • Check the t-Butyl: If hydroxylation is dominant.

    • Strategy: Replace tert-butyl with a trifluoromethyl-cyclopropyl group (a metabolically stable bioisostere) [1].[1][4][5][6][7]

References

  • Barnes-Seeman, D., et al. (2013).[5][6][8] "Metabolically Stable tert-Butyl Replacement."[4][5][7][8] ACS Medicinal Chemistry Letters, 4(6), 514–516.[5] Available at: [Link]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Available at: [Link]

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650. Available at: [Link]

  • Protocol Standards. "Microsomal Stability Assay Protocol." Creative Bioarray. Available at: [Link]

Sources

Methodological & Application

Protocol for the Asymmetric Synthesis of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract & Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant percentage of small-molecule pharmaceuticals containing at least one stereogenic amine center.[1][2] The specific stereoisomer of a drug molecule is often responsible for its therapeutic efficacy, while other isomers may be inactive or even contribute to toxicity. Consequently, the development of robust, scalable, and stereoselective methods for synthesizing chiral amines is of paramount importance to the pharmaceutical industry.

This application note provides a detailed, field-proven protocol for the preparation of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine hydrochloride, a valuable chiral building block. The synthetic strategy is centered on the use of a chiral auxiliary, specifically (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a reductive amination sequence. This method, pioneered by Ellman, is renowned for its high diastereoselectivity, operational simplicity, and the reliability of cleaving the auxiliary group under mild conditions.[3]

We will elucidate the rationale behind each experimental step, from the formation of the key sulfinylimine intermediate to its diastereoselective reduction and final conversion to the target hydrochloride salt. This guide is designed for researchers and drug development professionals seeking a reliable and well-understood pathway to enantiomerically enriched amine scaffolds.

Synthetic Strategy & Rationale

The chosen synthetic pathway involves a three-step sequence starting from the commercially available prochiral ketone, 4'-(tert-butyl)propiophenone.

The core principles of this strategy are:

  • Installation of a Chiral Director: The prochiral ketone is condensed with enantiopure (S)-tert-butanesulfinamide. The sulfinamide acts as a chiral auxiliary, a temporary stereogenic unit that controls the stereochemical outcome of subsequent reactions.[4][5] The resulting N-sulfinylimine intermediate is a diastereomeric mixture, but it readily equilibrates to the more stable E-isomer.

  • Diastereoselective Reduction: The C=N bond of the N-sulfinylimine is stereoselectively reduced. The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the imine, directing the hydride reducing agent to attack from the opposite, less sterically hindered face. This facial bias is the origin of the high diastereoselectivity.

  • Auxiliary Cleavage & Salt Formation: The chiral auxiliary is removed by simple acidic hydrolysis. This step simultaneously liberates the desired (S)-primary amine and protonates it to form the stable, crystalline hydrochloride salt, facilitating isolation and purification.[6][7]

The overall workflow is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Deprotection & Salt Formation A 4'-(tert-butyl)propiophenone + (S)-tert-butanesulfinamide B N-Sulfinylimine Formation (Lewis Acid Catalyst, e.g., Ti(OEt)4) A->B Dehydration C Sulfinylimine Intermediate B->C D Hydride Reduction (e.g., NaBH4) C->D Stereocontrolled Attack E N-Sulfinyl Amine Product D->E F Acidic Cleavage & Precipitation (HCl in Dioxane) E->F G (S)-1-(4-(tert-butyl)phenyl)propan-1-amine HCl (Final Product) F->G

Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

Part A: Synthesis of (S,E)-N-(1-(4-(tert-butyl)phenyl)propylidene)-2-methylpropane-2-sulfinamide

This step involves the Lewis acid-catalyzed condensation of the ketone with the chiral auxiliary to form the imine intermediate. Titanium(IV) ethoxide serves as both a Lewis acid to activate the ketone and a dehydrating agent to drive the reaction to completion.

  • Reagents & Materials:

    • 4'-(tert-butyl)propiophenone

    • (S)-(-)-2-Methyl-2-propanesulfinamide ((S)-tert-butanesulfinamide)

    • Titanium(IV) ethoxide (Ti(OEt)₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Argon or N₂), add 4'-(tert-butyl)propiophenone (1.0 eq).

    • Dissolve the ketone in anhydrous THF (approx. 4 mL per mmol of ketone).

    • Add (S)-tert-butanesulfinamide (1.1 eq) to the solution.

    • With vigorous stirring, add Titanium(IV) ethoxide (2.0 eq) dropwise over 5 minutes.

    • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Cool the mixture to room temperature and then carefully pour it into an equal volume of brine with rapid stirring.

    • Stir the resulting slurry for 15 minutes, then filter through a pad of Celite® to remove the titanium salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.

Part B: Diastereoselective Reduction to (S)-N-((S)-1-(4-(tert-butyl)phenyl)propyl)-2-methylpropane-2-sulfinamide

This is the key stereochemistry-defining step. Sodium borohydride is a mild and effective reducing agent for this transformation.

  • Reagents & Materials:

    • Crude N-sulfinylimine from Part A

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Borohydride (NaBH₄)

    • Methanol

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • Dissolve the crude N-sulfinylimine (1.0 eq) in anhydrous THF (approx. 8 mL per mmol) in a flask under an inert atmosphere.

    • Cool the solution to -40°C using an acetonitrile/dry ice bath.

    • CAUTION: Sodium borohydride is water-reactive and can release flammable hydrogen gas.[8] Add NaBH₄ (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at -40°C for 3-4 hours. Monitor by TLC for the disappearance of the starting imine.

    • Carefully quench the reaction by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

    • Stir for 20 minutes, then extract the product with ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is a mixture of diastereomers, which can be purified by column chromatography if necessary, but is often carried forward directly.

Part C: Deprotection and Formation of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine Hydrochloride

The sulfinamide auxiliary is cleaved under acidic conditions, and the desired amine hydrochloride salt precipitates from a non-polar solvent.

  • Reagents & Materials:

    • Crude N-sulfinyl amine from Part B

    • Methanol or Diethyl Ether (anhydrous)

    • Hydrogen Chloride solution (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether)

    • Diethyl Ether (for washing)

  • Procedure:

    • Dissolve the crude N-sulfinyl amine (1.0 eq) in a minimal amount of anhydrous methanol or diethyl ether.

    • With stirring, add the HCl solution (1.5 - 2.0 eq) dropwise.[9]

    • A white precipitate of the hydrochloride salt should form immediately or upon stirring.[7]

    • Continue stirring at room temperature for 1 hour to ensure complete cleavage and precipitation.

    • If the product does not precipitate readily, add an excess of a non-polar solvent like diethyl ether to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove the cleaved sulfinamide by-product and other impurities.

    • Dry the white crystalline solid under vacuum to yield the final product, (S)-1-(4-(tert-butyl)phenyl)propan-1-amine hydrochloride.

Characterization of Final Product

The final product should be characterized to confirm its identity, purity, and stereochemical integrity.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₂₂ClN
Molecular Weight 227.77 g/mol
Melting Point Specific to the compound, determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.5 (br s, 3H, NH₃⁺), ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.2 (m, 1H, CH-N), ~1.9 (m, 2H, CH₂), ~1.3 (s, 9H, C(CH₃)₃), ~0.8 (t, 3H, CH₂CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~150, ~135, ~127, ~125, ~55, ~34, ~28, ~25, ~10.
Mass Spec (ESI+) m/z: 192.17 [M+H]⁺ (for free amine)
Enantiomeric Purity >98% ee (Determined by chiral HPLC/SFC)

Note: NMR chemical shifts are approximate and should be confirmed with an authentic sample.

Mechanistic Insight: The Origin of Stereocontrol

The high degree of stereocontrol in this synthesis is a direct consequence of the steric influence of the chiral auxiliary during the hydride reduction step.

Sources

Application Note: Strategic Utilization of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine in Ligand Synthesis

[1]

Executive Summary & Molecule Profile

Target Molecule: (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine CAS: (Specific enantiomer often custom-synthesized or resolved; racemate CAS: 4496-49-5 analog context) Role: Chiral Scaffold / Stereocontrolling Module[1]

This guide details the application of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine as a high-value chiral building block.[1] Unlike simple phenylethylamines, this molecule offers two distinct structural advantages for ligand design:

  • Extended Alkyl Chain (Propyl): Provides a different steric bite angle compared to methyl-substituted amines.

  • Para-Tert-Butyl Group: Introduces significant lipophilicity and remote steric bulk, critical for solubility in non-polar solvents (e.g., hexane, toluene) used in industrial catalysis and for creating a "deep" chiral pocket in catalyst-substrate complexes.[1]

We focus on its use in synthesizing two privileged ligand classes: Monodentate Phosphoramidites (Feringa-type) and Chiral Schiff Bases (Salen-type) .[1]

Module 1: Synthesis of Chiral Phosphoramidite Ligands

Phosphoramidite ligands derived from chiral amines and BINOL are "privileged ligands" for Rh-catalyzed hydrogenations and Cu-catalyzed conjugate additions.[1] The incorporation of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine creates a ligand with high steric demand, often enhancing enantioselectivity (ee) by restricting substrate approach.[1]

Reaction Logic

The synthesis follows a two-step, one-pot procedure.[1] Phosphorus trichloride (

Experimental Protocol

Reagents:

  • (S)-BINOL (or (R)-BINOL depending on matched mismatch pairs): 1.0 equiv

  • 
    : 1.2 equiv
    
  • (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine: 1.0 equiv[1]

  • Triethylamine (

    
    ): 3.0 equiv (dried)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Phosphorylation:

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Add (S)-BINOL (286 mg, 1.0 mmol) and dry Toluene (5 mL).

    • Add

      
       (105 
      
      
      L, 1.2 mmol) dropwise at room temperature.
    • Critical Step: Reflux the mixture at 110°C for 4 hours. Monitor by

      
       NMR (Target shift: ~178 ppm for BINOL-PCl).
      
    • Cool to 0°C. Remove excess

      
       via high-vacuum evaporation if strict stoichiometry wasn't used, though reflux usually consumes it.[1]
      
  • Amine Coupling:

    • Dissolve (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (191 mg, 1.0 mmol) and

      
       (420 
      
      
      L, 3.0 mmol) in dry Toluene (2 mL).
    • Add this amine solution dropwise to the cooled BINOL-PCl intermediate at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

  • Purification:

    • Filter the mixture through a pad of Celite (under Argon if possible) to remove triethylammonium chloride salts.

    • Concentrate the filtrate.

    • Flash Chromatography:[2] Silica gel, eluting with Hexane/EtOAc (95:5). Note: The tert-butyl group makes this ligand highly soluble in hexanes, facilitating easy separation from polar impurities.[1]

Validation Parameters:

ParameterMethodExpected Result
Purity

NMR (

)
Singlet at

145–150 ppm
Identity

NMR
t-Bu singlet (~1.3 ppm), diastereotopic BINOL protons
Stability Air ExposureOxidizes to phosphoramidate (P=O) over days; store under Ar
Workflow Visualization

Phosphoramidite_Synthesiscluster_0Step 1: PhosphorylationBINOLBINOL Backbone(Chiral Diol)InterIntermediate(Chlorophosphite)31P: ~178 ppmBINOL->InterReflux, ToluenePCl3PCl3(Linker)PCl3->InterLigandFinal PhosphoramiditeLigand31P: ~148 ppmInter->Ligand0°C -> RTAmine(S)-1-(4-(t-Bu)phenyl)propan-1-amineAmine->LigandBaseEt3N(HCl Scavenger)Base->LigandRemoves HCl

Caption: Modular assembly of phosphoramidite ligands. The amine is introduced in the final step, allowing for rapid library synthesis.

Module 2: Synthesis of Chiral Schiff Base (Salen) Ligands

These ligands are essential for metal-catalyzed oxidations (Mn-Salen) and Lewis acid catalysis (Ti/Al-Salen).[1] The bulky tert-butyl group on the amine effectively blocks one face of the metal complex, directing substrate attack.

Reaction Logic

A condensation reaction between the primary amine and a salicylaldehyde derivative. The reaction is driven by the removal of water.

Experimental Protocol

Reagents:

  • 3,5-Di-tert-butylsalicylaldehyde: 1.0 equiv (Matches the steric bulk of the amine)[1]

  • (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine: 1.0 equiv[1]

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Formic acid (cat. 1 drop, optional)

Step-by-Step Methodology:

  • Condensation:

    • In a round-bottom flask, dissolve the salicylaldehyde (234 mg, 1.0 mmol) in absolute Ethanol (5 mL).

    • Add the chiral amine (191 mg, 1.0 mmol) slowly. The solution will typically turn bright yellow (imine formation).

    • Reflux for 4–6 hours.

    • Optimization: If conversion is slow, add activated 3Å molecular sieves to scavenge water.

  • Isolation:

    • Cool the mixture to room temperature, then to -20°C.

    • The lipophilic nature of the tert-butyl groups on both the aldehyde and the amine may cause the product to "oil out" rather than crystallize.

    • Troubleshooting: If oiling occurs, evaporate ethanol and recrystallize from hot Hexane. The high lipophilicity of the target amine makes Hexane an ideal recrystallization solvent.

  • Metalation (Optional - In Situ):

    • To form the catalyst, treat the isolated ligand with

      
       or 
      
      
      directly in the reaction vessel for subsequent applications.
Structural Logic Diagram

Salen_LogicAmine(S)-Amine ModuleChiral Center (S)4-t-Bu GroupLigandChiral Imine LigandC=N BondSteric WallAmine:f0->Ligand:f0CondensationAmine:f1->Ligand:f1Remote StericsAldehydeSalicylaldehydePhenol -OHCarbonyl C=OAldehyde:f1->Ligand:f0EffectCatalytic Outcome:Enhanced Solubility in TolueneHigh EnantioselectivityLigand->EffectApplication

Caption: Structural assembly showing how the amine's features translate to ligand properties.

Critical Analysis: Why This Specific Amine?

When selecting chiral amines for ligand synthesis, the choice of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine over simpler analogs (like

  • Solubility Profile:

    • Many chiral catalysts precipitate in non-polar solvents (Hexane/Heptane), limiting industrial utility. The 4-tert-butyl group acts as a "grease" moiety, ensuring the resulting catalyst remains homogeneous in non-polar media.[1]

  • Steric "Wall" Construction:

    • In the Phosphoramidite model (Module 1), the phenyl ring of the amine sits in the chiral pocket. The para-tert-butyl group extends this barrier, effectively creating a deeper channel that forces the substrate to align more strictly, often boosting ee% from ~80% (standard phenyl) to >95% (t-butyl phenyl).[1]

  • Electronic Modulation:

    • The tert-butyl group is weakly electron-donating (+I effect).[1] In Salen ligands (Module 2), this increases the electron density on the imine nitrogen, making it a stronger

      
      -donor to the metal center, which stabilizes high-oxidation state intermediates (e.g., in Mn(III) epoxidations).
      

References

  • Phosphoramidite Ligand Synthesis (Feringa Class)

    • Feringa, B. L. (2000).[3] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

  • General Synthesis of Chiral Imines (Salen)

    • Larrow, J. F., & Jacobsen, E. N. (2004).[1] "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst."[1] Organic Syntheses.

  • Chiral Amine Resolution & Properties

    • Inagaki, T., et al. (2020).[1][4] "Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands." Organic Syntheses. (Demonstrates handling of similar chiral amine backbones).

  • Electronic Tuning of Ligands

    • Zhang, W., et al. (2020).[1] "Tailored chiral phosphoramidites support highly enantioselective Pd catalysts." Nature Communications.

scale-up production techniques for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Production of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are indispensable building blocks in the synthesis of high-value molecules, with a significant presence in over 40% of commercial pharmaceuticals.[1][2] Their unique three-dimensional structures are critical for specific biological interactions, making the production of single-enantiomer amines a paramount challenge in the pharmaceutical and fine chemical industries. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine is a key intermediate whose stereocenter demands precise control during synthesis, especially when transitioning from laboratory-scale experiments to industrial production.

The scale-up of enantiopure amine synthesis is fraught with challenges, including the need for high stereoselectivity, cost-effective catalysts or reagents, efficient purification, and sustainable process design. This guide provides an in-depth analysis of scalable production techniques for (S)-1-(4-(tert-butyl)phenyl)propan-1-amine, offering detailed protocols and process considerations for researchers and drug development professionals. We will explore four primary strategies: Asymmetric Reductive Amination, Dynamic Kinetic Resolution via Diastereomeric Salt Crystallization, Biocatalytic Asymmetric Synthesis, and Chiral Auxiliary-Mediated Synthesis.

Strategic Approaches to Enantioselective Synthesis on a Large Scale

The selection of a synthetic route for industrial production hinges on a balance of efficiency, cost, scalability, and environmental impact. Below, we dissect the most viable strategies for producing (S)-1-(4-(tert-butyl)phenyl)propan-1-amine.

Strategy 1: Asymmetric Reductive Amination

This is one of the most direct and atom-economical methods for synthesizing chiral amines. The core of this strategy is the reaction of the prochiral ketone, 4-(tert-butyl)phenylpropan-2-one, with an ammonia source and a reducing agent in the presence of a chiral catalyst.

Causality and Mechanistic Insight: The process begins with the condensation of the ketone and ammonia to form a prochiral imine intermediate. A chiral transition-metal catalyst, typically featuring a chiral ligand, coordinates to the imine. This coordination creates a chiral environment that directs the subsequent reduction (e.g., hydrogenation) to occur preferentially on one face of the imine, leading to the formation of one enantiomer of the amine in excess.

Key Process & Scale-Up Considerations:

  • Starting Material: The synthesis begins with 4-(tert-butyl)phenylpropan-2-one, which can be prepared via standard organic methods.[3]

  • Catalyst System: The choice of catalyst is critical. Systems based on Iridium, Rhodium, or Ruthenium with chiral phosphine ligands are common. Catalyst loading is a key cost driver and must be minimized on a large scale without compromising yield or enantiomeric excess (ee).

  • Reducing Agent: For industrial applications, catalytic hydrogenation with H₂ gas is often preferred for its low cost and high atom economy.[4] Transfer hydrogenation using sources like formic acid can also be employed.[5]

  • Reaction Conditions: Optimization of temperature, hydrogen pressure, solvent, and substrate-to-catalyst ratio is essential to maximize stereoselectivity and reaction rate.

  • Safety: The use of high-pressure hydrogen gas requires specialized reactors and stringent safety protocols.

G cluster_0 Asymmetric Reductive Amination Workflow Ketone 4-(tert-butyl)phenyl propan-2-one Reactor High-Pressure Reactor Ketone->Reactor Ammonia Ammonia Source (e.g., NH3) Ammonia->Reactor Catalyst Chiral Catalyst (e.g., [Ir(COD)Cl]2 + Ligand) Catalyst->Reactor Reducer Reducing Agent (H2 Gas) Reducer->Reactor Workup Catalyst Removal & Solvent Extraction Reactor->Workup Reaction Purification Distillation or Crystallization Workup->Purification Crude Product Product (S)-Amine Product Purification->Product High Purity & ee

Caption: Workflow for Asymmetric Reductive Amination.

Strategy 2: Dynamic Kinetic Resolution (DKR) via Diastereomeric Salt Formation

This classical yet powerful technique involves synthesizing the racemic amine and then separating the enantiomers. To overcome the 50% theoretical yield limit of simple resolution, the process is coupled with the in-situ racemization of the undesired enantiomer.[6]

Causality and Mechanistic Insight:

  • Racemic Amine Synthesis: The racemic amine is first synthesized via a standard, non-chiral reductive amination of 4-(tert-butyl)phenylpropan-2-one.[4][7]

  • Resolution: A chiral resolving agent, typically a chiral acid like (+)-tartaric acid, is added.[8] This acid reacts with both enantiomers of the amine to form two different diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system.[8]

  • Crystallization: By carefully selecting the solvent and temperature, one diastereomeric salt (e.g., the salt of the (S)-amine with the resolving agent) is induced to crystallize out of solution, while the other remains dissolved.[9]

  • Liberation: The crystallized salt is isolated, and the free (S)-amine is liberated by treatment with a base.

  • Racemization & Recycle: The dissolved, unwanted (R)-amine salt is treated to liberate the (R)-amine. This isolated (R)-amine is then subjected to a racemization process (e.g., using a catalyst) to convert it back into a racemic mixture, which can be recycled back into the resolution step, thereby driving the theoretical yield towards 100%.[6][10]

Key Process & Scale-Up Considerations:

  • Resolving Agent: The agent must be inexpensive, readily available in high enantiomeric purity, and easily recoverable.

  • Crystallization Control: This is the most critical step. Precise control over temperature, cooling rate, and agitation is required to ensure high diastereomeric purity of the crystallized salt.

  • Racemization Catalyst: Transition metal catalysts, such as those based on iridium, are effective for racemizing the unwanted amine enantiomer.[6]

  • Process Integration: Integrating the resolution, liberation, and racemization steps into a continuous or semi-continuous loop (the "R3" - Resolution, Racemization, Recycle - process) is key to economic viability on a large scale.[6]

G cluster_1 Dynamic Kinetic Resolution (DKR) Cycle Racemic Racemic Amine (R/S mixture) Resolver Add Chiral Resolving Agent Racemic->Resolver Crystallizer Fractional Crystallization Resolver->Crystallizer Filtration Filtration Crystallizer->Filtration Solid Diastereomeric Salt (S-Amine Salt) Filtration->Solid Solid Phase Liquid Mother Liquor (R-Amine Salt) Filtration->Liquid Liquid Phase Base1 Base Treatment Solid->Base1 Base2 Base Treatment Liquid->Base2 Product (S)-Amine Product Base1->Product Unwanted Unwanted (R)-Amine Base2->Unwanted Rac_Reactor Racemization Reactor Unwanted->Rac_Reactor Rac_Reactor->Racemic Recycle

Caption: Resolution, Racemization, and Recycle (R3) loop.

Strategy 3: Biocatalytic Asymmetric Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[2] Enzymes, particularly engineered transaminases (TAs), can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with exceptional enantioselectivity.[1][2]

Causality and Mechanistic Insight: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (4-(tert-butyl)phenylpropan-2-one).[2] The enzyme's active site is inherently chiral, forcing the ketone to bind in a specific orientation. This ensures that the incoming amino group is added to only one face of the carbonyl, producing almost exclusively the (S)- or (R)-amine, depending on the specific enzyme used.

Key Process & Scale-Up Considerations:

  • Enzyme Engineering: Wild-type enzymes often have limited substrate scope or stability. Modern protein engineering techniques like directed evolution are used to create bespoke enzyme variants with high activity, selectivity, and stability under industrial process conditions.[1]

  • Cofactor & Amine Donor: TAs require pyridoxal-5'-phosphate (PLP) as a cofactor. The choice of amine donor is crucial; isopropylamine is common as its deaminated product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards the product.[11]

  • Immobilization: To facilitate catalyst reuse and simplify product purification, enzymes are often immobilized on solid supports.[1] This enhances their stability and allows for use in continuous flow or packed-bed reactors.

  • Reaction Conditions: Biocatalytic reactions are performed under mild aqueous conditions (neutral pH, near-ambient temperature), reducing energy consumption and the need for harsh reagents.[2]

  • Downstream Processing: Separation of the product amine from the aqueous reaction medium, enzyme, and residual substrates is a key challenge that can be addressed through extraction or other purification methods.

G cluster_2 Biocatalytic Synthesis Workflow Ketone 4-(tert-butyl)phenyl propan-2-one Bioreactor Aqueous Buffer Bioreactor Ketone->Bioreactor AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Bioreactor Enzyme Immobilized Transaminase (S-selective TA) Enzyme->Bioreactor Separation Enzyme & Product Separation Bioreactor->Separation Reaction Mixture Separation->Enzyme Recycle Enzyme Extraction Solvent Extraction Separation->Extraction Aqueous Product Stream Product (S)-Amine Product Extraction->Product

Sources

Application Note: Strategic Solvent Selection for the Efficient Extraction of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to selecting an appropriate solvent system for the extraction of the chiral amine, (S)-1-(4-(tert-butyl)phenyl)propan-1-amine, a key intermediate in pharmaceutical synthesis.[1][2] The principles of solvent selection, a comparative analysis of suitable solvents, and detailed protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are presented. The methodologies are designed to ensure high recovery and purity of the target compound, facilitating downstream applications.

Introduction: The Significance of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine

(S)-1-(4-(tert-butyl)phenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical industry. Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs), with an estimated 40% of pharmaceuticals containing a chiral amine functional group.[1] The stereochemistry of these amines is often critical to the therapeutic efficacy and safety of the final drug product. Consequently, efficient and selective extraction of the desired enantiomer, such as the (S)-enantiomer of 1-(4-(tert-butyl)phenyl)propan-1-amine, from reaction mixtures or aqueous media is a critical step in the manufacturing process.

The selection of an appropriate extraction solvent and method is paramount to achieving high yield and purity, while also considering factors such as process safety, environmental impact, and cost-effectiveness. This guide provides the scientific rationale and practical protocols for making an informed decision on the optimal extraction strategy.

Physicochemical Properties of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine

Understanding the physicochemical properties of the target molecule is the foundation of solvent selection.

  • Structure:

    • Molecular Formula: C13H21N[3]

    • Molecular Weight: 191.32 g/mol

    • Key Structural Features: The molecule possesses a primary amine group, which is basic, attached to a chiral center. The aromatic ring contains a bulky, nonpolar tert-butyl group.

  • Predicted Properties:

    • XlogP: 3.4[3] This value indicates a significant degree of lipophilicity, suggesting good solubility in nonpolar organic solvents.

    • pKa (predicted): The primary amine group is expected to have a pKa in the range of 9-11, typical for primary alkylamines. This means that at a pH below its pKa, the amine will be predominantly in its protonated, water-soluble ammonium form. At a pH above its pKa, it will be in its neutral, free base form, which is more soluble in organic solvents.

Principles of Solvent Selection for Amine Extraction

The "like dissolves like" principle is a fundamental concept in solvent selection. For (S)-1-(4-(tert-butyl)phenyl)propan-1-amine, its structure presents both polar (amine group) and nonpolar (tert-butylphenyl group) characteristics. The extraction strategy hinges on manipulating the protonation state of the amine.

pH Adjustment: The Key to Phase Partitioning

To extract the amine from an aqueous phase into an organic solvent, the amine must be in its free base form. This is achieved by adjusting the pH of the aqueous solution to be at least 2 pH units above the pKa of the amine. A pH of 10 or higher is generally sufficient to ensure the equilibrium favors the neutral, organic-soluble form.[4][5] Conversely, to back-extract the amine from an organic phase into an aqueous phase, the pH of the aqueous solution should be lowered to be at least 2 pH units below the pKa of the amine (e.g., pH < 7), which will convert it to its water-soluble ammonium salt.

Solvent Properties to Consider

A systematic evaluation of potential solvents is crucial. The following table summarizes key properties of candidate solvents for the extraction of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilityKey Considerations
Dichloromethane (DCM) 3.139.61.331.3 g/100 mLPros: Excellent solvent for many organic compounds, forms the lower layer for easy separation. Cons: Halogenated solvent with environmental and health concerns.
Ethyl Acetate (EtOAc) 4.477.10.9028.3 g/100 mLPros: Good balance of polarity, relatively low toxicity, pleasant odor. Cons: Can be partially miscible with water, potentially leading to emulsions. Can hydrolyze under strongly acidic or basic conditions.[5]
Methyl tert-butyl ether (MTBE) 2.555.20.745.1 g/100 mLPros: Good solvent for nonpolar to moderately polar compounds, low boiling point for easy removal. Cons: Can form peroxides, environmental concerns regarding groundwater contamination.
Toluene 2.4110.60.8670.05 g/100 mLPros: Excellent for nonpolar compounds, immiscible with water. Cons: Higher boiling point makes it more difficult to remove, aromatic hydrocarbon with health concerns.
Heptane/Hexane 0.1~69-98~0.66-0.68InsolublePros: Highly nonpolar, good for extracting lipophilic compounds, immiscible with water. Cons: May not be polar enough to efficiently extract the amine on its own.

Recommended Extraction Protocols

Based on the principles outlined above, two primary extraction methodologies are recommended: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a classical and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases.

Workflow for Liquid-Liquid Extraction

LLE_Workflow A Aqueous Sample Containing Amine B Adjust pH to >10 with NaOH A->B Basify C Add Immiscible Organic Solvent (e.g., EtOAc, DCM) B->C D Mix Vigorously & Allow Phases to Separate C->D Extract E Collect Organic Layer D->E F Repeat Extraction 2-3x E->F G Combine Organic Extracts F->G H Dry with Na2SO4 or MgSO4 G->H Dry I Filter H->I J Evaporate Solvent I->J Concentrate K Isolated Amine J->K

Caption: Workflow for the liquid-liquid extraction of the target amine.

Detailed Steps:

  • Sample Preparation: Ensure the (S)-1-(4-(tert-butyl)phenyl)propan-1-amine is in an aqueous solution. If the starting material is a solid, dissolve it in a minimal amount of a water-miscible co-solvent (e.g., methanol, ethanol) before adding the aqueous phase.

  • Basification: In a separatory funnel, adjust the pH of the aqueous solution to >10 using a 1M sodium hydroxide (NaOH) solution. Verify the pH with a pH meter or pH paper.

  • Solvent Addition: Add an equal volume of the chosen organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Stopper the separatory funnel and, while inverting and venting frequently, shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the organic layer. If using a solvent denser than water (e.g., dichloromethane), it will be the bottom layer. If using a solvent less dense than water (e.g., ethyl acetate), it will be the top layer.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh portions of the organic solvent to maximize recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated (S)-1-(4-(tert-butyl)phenyl)propan-1-amine.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample clean-up and concentration that can offer higher selectivity and reduced solvent consumption compared to LLE. For aromatic amines, a strong cation exchange (SCX) sorbent is particularly effective.[4]

Workflow for Solid-Phase Extraction (Cation Exchange)

SPE_Workflow cluster_0 SPE Cartridge Operations A Condition Cartridge (Methanol, Water) B Load Sample (Acidified) C Wash (Methanol) to Remove Impurities D Elute Amine (Ammoniated Methanol) G Collected Eluate D->G E Aqueous Sample F Acidify Sample (pH < pKa) E->F F->B H Evaporate Solvent G->H I Isolated Amine H->I

Caption: Workflow for solid-phase extraction using a cation exchange cartridge.

Detailed Steps:

  • Cartridge Selection: Choose a strong cation exchange (SCX) SPE cartridge.

  • Sample Preparation: Dissolve the sample containing (S)-1-(4-(tert-butyl)phenyl)propan-1-amine in a suitable solvent and acidify to a pH < 4 to ensure the amine is protonated.

  • Cartridge Conditioning:

    • Wash the SCX cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of deionized water or the same acidified solvent as the sample.

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, controlled flow rate. The protonated amine will be retained on the sorbent.

  • Washing: Wash the cartridge with one column volume of a non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by one column volume of a more polar solvent like methanol to remove polar, non-basic impurities.

  • Elution: Elute the (S)-1-(4-(tert-butyl)phenyl)propan-1-amine from the cartridge using a basic solution, such as 5% ammonium hydroxide in methanol. The ammonia will deprotonate the amine, releasing it from the sorbent.

  • Concentration: Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified amine.

Safety, Environmental, and Cost Considerations

  • Safety: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the chosen solvents. Dichloromethane is a suspected carcinogen and should be handled with extra caution.

  • Environmental Impact: Whenever possible, choose solvents with a lower environmental impact. Consider solvent recycling and proper waste disposal procedures. Halogenated solvents like dichloromethane are generally less environmentally friendly than non-halogenated alternatives like ethyl acetate.

  • Cost: The cost of solvents can be a significant factor, especially for large-scale extractions. The price of high-purity solvents can vary considerably.

Conclusion

The successful extraction of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine is highly dependent on the strategic selection of the solvent and extraction methodology. For general-purpose lab-scale extractions, liquid-liquid extraction with ethyl acetate after basification of the aqueous phase offers a good balance of efficiency, safety, and cost. For applications requiring higher purity or for complex matrices, solid-phase extraction using a strong cation exchange cartridge provides a more selective and robust alternative. The choice between these methods should be guided by the specific requirements of the experiment, including the desired purity, scale, and available resources.

References

  • PubMed. (2002, July 19). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link]

  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • RSC Publishing. (2023, April 17). In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis. [Link]

  • ScienceDirect. (2026, January 18). Determination of aromatic amines from textiles using dispersive liquid-liquid microextraction. [Link]

  • Taylor & Francis Online. (2008, December 15). Solid‐phase extraction of primary aromatic amines from aqueous samples; comparison with liquid‐liquid extraction techniques. [Link]

  • ACS Publications. (n.d.). Development of a Solid-Phase Microextraction GC-NPD Procedure for the Determination of Free Volatile Amines in Wastewater and Sewage-Polluted Waters. [Link]

  • Frontiers. (2024, November 20). Application of tight membrane extraction for amines separation. [Link]

  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?. [Link]

  • ResearchGate. (2025, August 5). Solid phase extraction of amines | Request PDF. [Link]

  • Scientific.Net. (n.d.). Determination of Aromatic Amines in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary Gas Chromatography. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Chem LibreTexts. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]

  • ResearchGate. (2025, October 30). (PDF) Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • PubChem. (n.d.). 1-(4-tert-butylphenyl)propan-1-amine. [Link]

  • Trimeric Corporation. (n.d.). Advanced Amine Solvent Formulations and Process Integration for Near-Term CO2 Capture Success. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. [Link]

  • ResearchGate. (2025, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • PubChem. (n.d.). 4'-(tert-Butyl)propiophenone. [Link]

  • PubChem. (n.d.). 1-(4-tert-Butylphenyl)propan-2-one. [Link]

  • PubChem. (n.d.). 3-(4-Tert-butylphenyl)propan-1-ol. [Link]

  • Cheméo. (n.d.). tert-butyl-n-propyl-amine - Chemical & Physical Properties. [Link]

  • Pharmaffiliates. (n.d.). 1-(4-(sec-Butyl)phenyl)propan-1-one, CAS No : 96187-76-7. [Link]

Sources

Troubleshooting & Optimization

preventing racemization of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine During Storage Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, actionable advice for maintaining the stereochemical integrity of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine. Loss of enantiomeric purity during storage is a critical issue that can compromise experimental results and the efficacy of pharmaceutical intermediates. Here, we address common challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Correcting Racemization

This section addresses specific issues you might encounter when a previously pure sample shows signs of racemization.

Q1: My sample of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine shows decreased enantiomeric excess (ee) after storage. What are the likely causes?

The observed decrease in enantiomeric excess is due to racemization, the process by which an enantiomerically pure compound converts into a 1:1 mixture of both enantiomers (a racemate).[1] For a primary amine with a hydrogen atom on the chiral carbon (the α-carbon), the most probable mechanism is imine-enamine tautomerism .[2][3]

This process involves the following key factors:

  • Mechanism of Racemization: The chiral amine can transiently convert to an achiral enamine intermediate through a tautomerization process.[2][3] When this enamine reverts to the imine (or amine), it can do so to form either the (S) or (R) enantiomer with equal probability, leading to a loss of optical purity.[1][4]

  • Catalysis: This tautomerism is often catalyzed by the presence of acids or bases.[1][5][6] Even weak acids or bases can significantly accelerate racemization over time.

  • Elevated Temperature: Heat provides the necessary activation energy for the interconversion.[7][8][9] The rate of racemization is often directly correlated with storage temperature.[9]

  • Atmospheric Exposure: Carbon dioxide from the air can dissolve in the amine (or residual moisture) to form carbonic acid, a weak acid catalyst. Similarly, amines are often hygroscopic and can absorb atmospheric moisture, which can facilitate the proton transfer required for tautomerism.[10]

  • Container and Solvent Impurities: Storage in containers made of low-grade plastic or glass can lead to the leaching of acidic or basic impurities. Likewise, storing the amine in a solution with residual acidic or basic contaminants will promote racemization.

To diagnose the specific cause, review your storage conditions against the ideal parameters outlined in the FAQ section below.

Frequently Asked Questions (FAQs)

This section provides best practices for the proactive prevention of racemization.

Q1: What are the ideal storage conditions for the long-term stability of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine?

To maximize the shelf-life of your chiral amine and preserve its enantiomeric excess, meticulous control of the storage environment is essential.

  • Temperature: Store the compound at low temperatures to minimize the kinetic rate of racemization. Refrigeration (2–8°C) is suitable for short-to-medium-term storage, while freezing (≤ -20°C) is recommended for long-term stability.[11] Avoid temperature fluctuations.[7]

  • Atmosphere: The vial's headspace should be purged with an inert gas like argon or nitrogen before sealing.[11] This displaces oxygen and, more importantly, moisture and carbon dioxide, which can catalyze degradation.

  • Container: Use high-quality, chemically inert containers. Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps are ideal.[10][12] The amber color protects the compound from potential photolytic degradation, while the PTFE liner prevents contamination and ensures an airtight seal.[11][13]

  • Purity: Ensure the amine is of high purity before long-term storage. The presence of acidic or basic impurities from the synthesis or workup can act as a catalyst for racemization.

Q2: Is it better to store the amine as a free base or as a salt (e.g., hydrochloride)?

For maximum long-term stability, storing the amine as a solid salt (e.g., (S)-1-(4-(tert-butyl)phenyl)propan-1-amine HCl) is highly recommended.

  • Chemical Stability: In the salt form, the amine's nitrogen lone pair is protonated. This prevents it from acting as a base, which is a key step in one of the potential racemization pathways. The resulting ammonium salt is significantly less susceptible to oxidation and imine-enamine tautomerism.

  • Physical Stability: Salts are typically crystalline solids with higher melting points and lower volatility compared to their corresponding free bases. This makes them easier to handle and less prone to physical changes during storage.

Q3: How can I accurately verify the enantiomeric purity of my sample without inducing racemization during the analysis itself?

The gold standard for determining enantiomeric excess is chiral chromatography.

  • Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[14][15] It offers high resolution, accuracy, and reproducibility for separating enantiomers. Chiral Gas Chromatography (GC) is also a viable alternative.[14][16]

  • Minimizing Analytical-Induced Racemization:

    • Sample Preparation: Prepare samples immediately before analysis. Dissolve the amine in a high-purity, neutral solvent, typically the mobile phase itself. Keep the sample solution cool (e.g., in an autosampler set to 4°C).

    • Methodology: Use a direct method where the enantiomers are separated on a Chiral Stationary Phase (CSP).[17] Avoid derivatization methods unless necessary, as the chemical reaction step can sometimes induce racemization.

    • Mobile Phase: Ensure the mobile phase is free from acidic or basic contaminants. A typical mobile phase for chiral amine separation is a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), often with a small amount of a basic additive (like diethylamine) to improve peak shape and reduce tailing.

Summary of Storage Recommendations
ParameterRecommendationRationale
Temperature ≤ -20°C for long-term; 2-8°C for short-term.Reduces the kinetic rate of racemization.[7][11]
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents exposure to moisture and CO2, which can act as catalysts.[10][11]
Container Amber glass vial with a PTFE-lined cap.Inert, prevents light exposure, and ensures an airtight seal.[10][12][13]
Chemical Form Store as a solid salt (e.g., hydrochloride).Protonation of the amine nitrogen increases stability and prevents catalysis.
Purity Use only high-purity material for storage.Removes residual acidic or basic impurities that can catalyze racemization.
Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This protocol provides a general workflow for determining the enantiomeric excess (% ee) of 1-(4-(tert-butyl)phenyl)propan-1-amine. Note: Method optimization may be required based on available instrumentation and columns.

  • Instrumentation & Column:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as CHIRALPAK® IC or a similar phase is often effective.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Hexane and Isopropanol (e.g., 95:5 v/v).

    • Add a basic modifier, such as Diethylamine (DEA), to a final concentration of 0.1%. This improves peak symmetry.

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the amine sample.

    • Dissolve it in 5.0 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Perform a further dilution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • If starting from a salt, neutralize a small amount with a slight excess of a non-interfering base and extract into a suitable solvent for analysis. Ensure the base is fully removed or its effect on the chromatography is known.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • UV Detection: 220 nm

  • Data Analysis:

    • Run a sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

    • Inject the sample to be tested.

    • Integrate the peak areas for the (S)-enantiomer (AreaS) and the (R)-enantiomer (AreaR).

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |AreaS - AreaR| / (AreaS + AreaR) ] * 100

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the loss of enantiomeric purity.

G problem Problem: Decreased Enantiomeric Excess (ee) Observed check_temp Investigate Storage Temperature problem->check_temp check_atm Investigate Atmosphere Exposure problem->check_atm check_cont Investigate Container / Solvent problem->check_cont cause_temp Stored >8°C or with temperature fluctuations? check_temp->cause_temp Check Log cause_atm Stored without inert gas? Frequent vial opening? check_atm->cause_atm Check Protocol cause_cont Improper container material? Stored as solution in non-inert solvent? check_cont->cause_cont Check Materials action_temp Corrective Action: Store at ≤ -20°C in a dedicated, stable freezer. cause_temp->action_temp If Yes action_atm Corrective Action: Purge vial headspace with Ar or N2. Use smaller aliquots to avoid repeated sampling. cause_atm->action_atm If Yes action_cont Corrective Action: Use amber glass vials with PTFE caps. Store neat or as a solid salt. cause_cont->action_cont If Yes verify Verification: Re-analyze ee% via Chiral HPLC after implementing changes. action_temp->verify action_atm->verify action_cont->verify

Caption: Troubleshooting workflow for diagnosing and correcting racemization.

References
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). RSC Advances.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (N/A). University of Leeds.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020).
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (N/A). Journal of the American Society for Mass Spectrometry.
  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007). In Stereochemistry in Organic Synthesis.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (N/A).
  • Racemiz
  • Amine Storage Conditions: Essential Guidelines for Safety. (N/A).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design.
  • A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. (2016). Dalton Transactions.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (N/A). BenchChem.
  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (N/A).
  • Iminium and enamine catalysis in enantioselective photochemical reactions. (2017). Chemical Society Reviews.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate)
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development.
  • PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS. (N/A).
  • Enamine. (N/A). Wikipedia.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. (N/A).
  • Differentiation between Enamines and Tautomerizable Imines. (N/A). Thieme Chemistry.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development.
  • a) Proposed concerted general acid/base catalysis for racemisation.... (N/A).
  • Imine-enamine tautomerism. I. 2-(N-Cyclohexylimino)-1,3-diphenylpropane. (N/A). Journal of the American Chemical Society.
  • Enantioselective extraction of unprotected amino acids coupled with racemization. (2021).
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
  • Chemical Storage in Research Labs: Safety & Compliance. (N/A). Apollo Scientific.
  • Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. (2011). Organic & Biomolecular Chemistry.
  • Process for the racemization of α-amino acids. (N/A).
  • Evolve's guide to storing lab chemicals safely. (2021). Evolve.
  • Chiral Chromatography Frequently Asked Questions. (N/A). Sigma-Aldrich.

Sources

stability of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (S)-1-(4-(tert-butyl)phenyl)propan-1-amine .[1][2] It is structured to address stability, handling, and troubleshooting with mechanistic depth.[2][3]

Ticket ID: STAB-TBU-AMINE-001 Assigned Specialist: Senior Application Scientist Status: Resolved[1][2]

Module 1: Chemical Identity & Critical Properties

Before troubleshooting, verify your substrate's profile.[2][3] This molecule is a chiral benzylic amine with a significant electron-donating group (para-tert-butyl).[1][2][3] This specific architecture dictates its unique stability profile.[1][2][3]

PropertySpecificationTechnical Note
Structure Chiral Primary AmineBenzylic position is susceptible to oxidation and racemization.[1][2][3]
Electronic Effect p-tert-butyl groupInductive Donor (+I): Increases electron density at the benzylic carbon.[1][2] Consequence: Stabilizes benzylic carbocations, increasing susceptibility to acid-catalyzed racemization compared to unsubstituted analogs.[1][2][3]
Basicity Moderate (

)
Forms stable salts with mineral acids (HCl,

) and organic acids (Tartaric acid).[1]
Physical State Liquid (Free Base) / Solid (Salt)Free base is hygroscopic and absorbs

rapidly.[3]

Module 2: Acidic Conditions (Stability vs. Risk)

The Core Conflict: Salt Stability vs. Racemization

In acidic media, you face a trade-off.[1][2][3] Protonation protects the nitrogen from oxidation, but specific conditions can trigger loss of optical purity.[2][3]

1. The Stability Zone (Safe Operation)

At ambient temperatures (


), the amine accepts a proton to form the ammonium salt (

).[1]
  • Mechanism: Protonation eliminates the lone pair's nucleophilicity.[2][3]

  • Benefit: Blocks oxidation and reaction with atmospheric

    
    .[1][2][3]
    
  • Recommendation: Long-term storage should always be as the Hydrochloride or Tartrate salt.[1][2][3]

2. The Danger Zone (Racemization Risk)

Critical Warning: Do not heat this compound in strong acid for extended periods.[2][3]

  • The Mechanism: Under thermal stress in acid, the ammonium group can act as a leaving group (

    
     or 
    
    
    
    ), generating a benzylic carbocation .
  • The tert-Butyl Effect: The para-tert-butyl group stabilizes this carbocation via inductive effects.[1][2] This lowers the energy barrier for the

    
     pathway, allowing the solvent to attack from either face, leading to racemization.
    
Visualization: Acid-Catalyzed Racemization Pathway

Racemization cluster_legend Mechanism Note S_Enantiomer (S)-Amine Salt (Optically Pure) Protonation Heat/Strong Acid (Activation) S_Enantiomer->Protonation Carbocation Planar Benzylic Carbocation (Stabilized by t-Butyl) Protonation->Carbocation - NH3 Racemic Racemic Mixture (R/S) Carbocation->Racemic + Nucleophile (Top/Bottom Attack) Warning The t-butyl group stabilizes the intermediate, accelerating this process.

Caption: Figure 1. Mechanism of acid-catalyzed racemization. The electron-rich aromatic ring facilitates carbocation formation under thermal stress.[1]

Module 3: Basic Conditions (Handling & Storage)[1]

The Core Conflict: Nucleophilicity vs. Atmosphere

As a free base, the amine is chemically stable against racemization (benzylic protons have high


, 

, making deprotonation/inversion difficult without super-bases like BuLi). However, it is chemically unstable in air.[2][3]
1. The "White Crust" Phenomenon (Carbamate Formation)

Users often report their clear oil turning cloudy or forming a white crust.[2][3] This is not polymerization; it is a reaction with atmospheric


.[1][2][3]
  • Reaction:

    
     (Ammonium Carbamate species).[1][2]
    
  • Troubleshooting: This process is reversible. Acidification will release the

    
     and regenerate the amine salt.[2][3]
    
2. Oxidative Instability

The benzylic C-H bond is activated.[2][3] Long-term exposure to air can lead to:

  • N-Oxidation: Formation of hydroxylamines.[1][2][3]

  • Oxidative Deamination: Conversion to the corresponding ketone (1-(4-tert-butylphenyl)propan-1-one).[1][2]

Module 4: Troubleshooting & FAQs

Q1: My product has solidified into a waxy paste. Is it ruined?

Diagnosis: Likely formation of carbamates due to


 exposure.[2][3][4]
Recovery Protocol: 
  • Dissolve the paste in 2M HCl (aqueous). Bubbling indicates

    
     release.[1][2][3]
    
  • Wash the aqueous layer with Ether/MTBE to remove non-basic impurities (ketones).[2][3]

  • Basify the aqueous layer with cold 2M NaOH to pH > 12.[2][3]

  • Extract immediately into DCM or EtOAc.[1][2][3]

  • Dry over

    
     and concentrate under inert atmosphere.
    
Q2: Can I distill the free base to purify it?

Answer: Yes, but with strict caveats.

  • Risk: High heat promotes oxidation and potential thermal racemization if trace acids are present.[2][3]

  • Requirement: Use High Vacuum (< 1 mbar) to keep the boiling point low.

  • Alternative: Purification via salt crystallization (e.g., using L-Tartaric acid or D-Tartaric acid) is superior for maintaining optical purity [1].[1][2][3]

Q3: Which solvent should I use for storage?

Recommendation: Store as a solid salt. If solution storage is mandatory:

  • Good: Methanol/Ethanol (for salts), Toluene (for free base).[3]

  • Bad: Chloroform/DCM (Free amines can react with halogenated solvents over long periods to form quaternary ammonium salts).[2][3]

  • Bad: Acetone/Ketones (Forms imines/Schiff bases).[1][2][3]

Experimental Workflow: Stability Decision Tree

Workflow Start Start: (S)-Amine Sample State Current State? Start->State SolidSalt Solid (Salt) State->SolidSalt LiquidBase Liquid (Free Base) State->LiquidBase ActionSalt Store Desiccated RT or 4°C Stable > 1 Year SolidSalt->ActionSalt CheckAir Exposed to Air? LiquidBase->CheckAir ActionBase Immediate Action Required Carbamate Carbamate Formation (White Crust) CheckAir->Carbamate Yes Inert Inert (Ar/N2)? CheckAir->Inert No Carbamate->ActionBase Perform Acid/Base Extraction Rescue Inert->ActionBase Store < -20°C Avoid Chlorinated Solvents

Caption: Figure 2.[1][2] Decision matrix for handling and storage based on chemical state.

References

  • Chiral Resolution & Racemization

    • Mechanism of Benzylic Amine Racemization: Search Result 1.7 (ACS Publications).[1][2][3]

    • Resolution Strategies: Search Result 1.15 (RSC Publishing).[1][2][3]

    • Source:[1]

  • CO2 Reaction with Amines

    • Carbamate Formation:[2][5][6] Search Result 1.1 (PMC/NIH).[1][2][3]

    • Source:

  • Safety & Handling

    • General Amine Safety: Search Result 1.3 (BASF SDS).[1][2][3]

    • Source: (Note: Generalized reference for amine safety protocols).[1]

Sources

Validation & Comparative

comparing biological activity of (S) vs (R)-1-(4-(Tert-butyl)phenyl)propan-1-amine

[1]

Executive Summary

1-(4-(Tert-butyl)phenyl)propan-1-amine is a "bulky" chiral amine intermediate used in the synthesis of agrochemicals (e.g., fenpropimorph analogs) and pharmaceutical candidates targeting the Central Nervous System (CNS).[1] Its biological significance is defined by two distinct interactions:

  • Biocatalytic Recognition: The molecule serves as a stress-test substrate for ω-transaminases, where the bulky para-tert-butyl group challenges the active site's steric limits.[1]

  • Pharmacological Potential: As an

    
    -ethyl phenethylamine derivative, it exhibits stereospecific activity profiles at monoamine transporters (MATs) and fungal sterol biosynthesis pathways.[1]
    
Quick Comparison Matrix
Feature(S)-Enantiomer (R)-Enantiomer
Biocatalytic Access High (via Vibrio fluvialis & engineered variants)Moderate/Challenging (via Arthrobacter sp.)[1]
Enzymatic Constraint Fits standard "Large/Small" pocket models well.[1]Often requires "Large/Medium" pocket engineering.[1]
Predicted CNS Activity High potency at Dopamine/Norepinephrine transporters (releaser).[1]Lower potency releaser; potential direct receptor agonist.[1]
Antifungal Potential Active metabolite precursor (Fenpropimorph-like).[1]Active metabolite precursor (Fenpropimorph-like).[1]
Key Application Chiral resolution standard; CNS probe.[1]Chiral resolution standard; Agrochemical precursor.[1]

Biocatalytic Activity: Enzyme-Substrate Interactions

The primary "biological activity" reported for this molecule is its kinetic behavior within the active sites of ω-transaminases (

12
Stereoselectivity and Steric Recognition

The biological synthesis of these enantiomers is governed by the enzyme's binding pocket architecture, typically defined by a Large (L) hydrophobic pocket and a Small (S) pocket.

  • The Challenge: The 4-tert-butylphenyl group is highly voluminous.[1] For successful transamination, this group must fit into the L-pocket , while the ethyl side chain (from the propyl backbone) must fit the S-pocket .

  • (S)-Selectivity: Enzymes like Vibrio fluvialis TA (Vf-TA) naturally accommodate the bulky aryl group in the L-pocket, leading to efficient production of the (S)-amine.[1]

  • (R)-Selectivity: (R)-selective TAs (e.g., from Arthrobacter sp.) often face steric clashes because the mirror-image binding mode forces the bulky group into unfavorable conformations unless the enzyme is engineered.[1]

Comparative Kinetic Data

The following data summarizes the biological conversion efficiency of standard biocatalysts toward the 1-(4-(Tert-butyl)phenyl)propan-1-one precursor.

Biocatalyst SourceSelectivityConversion (24h)Enantiomeric Excess (% ee)Biological Constraint
Vibrio fluvialis (Vf-TA) (S) >90%>99% (S)High activity; L-pocket easily accepts p-tert-butylphenyl.[1]
Paraburkholderia phymatum (S) 94% (Mutant)>99% (S)Wild-type activity is low; W82A mutation relieves steric clash.[1]
Arthrobacter sp.[1][3] (ArR-TA) (R) 60-75%>97% (R)Slower kinetics; requires DMSO cosolvent to solubilize substrate.[1]
Aspergillus terreus (AtATA) (R) <50% (WT)>99% (R)Requires directed evolution (e.g., Y87L) to expand binding pocket.

Insight: The (S)-enantiomer is biologically "favored" by natural Class III transaminases, whereas high-yield production of the (R)-enantiomer often requires engineered biocatalysts.[1]

Predicted Pharmacological Profile

While direct clinical data for the isolated amine is proprietary, its activity can be reliably extrapolated from established Structure-Activity Relationships (SAR) of the Phenethylamine and Morpholine classes.

CNS Activity (Phenethylamine SAR)

Structure:

1
  • Mechanism: Monoamine Releaser / Reuptake Inhibitor.[1]

  • (S)-Enantiomer: Analogous to (S)-Amphetamine (though weaker due to the

    
    -ethyl group).[1] Predicted to be the more potent releaser of Dopamine (DA) and Norepinephrine (NE), acting as a psychostimulant.
    
  • (R)-Enantiomer: Analogous to (R)-Amphetamine.[1] Predicted to have weaker dopaminergic effects but may retain significant noradrenergic activity and longer half-life due to slower metabolic clearance.[1]

Antifungal Activity (Morpholine SAR)

Structure: Lipophilic fragment of Fenpropimorph.

  • Mechanism: Inhibition of

    
    -reductase and 
    
    
    -isomerase in fungal sterol biosynthesis.[1]
  • Activity: The 4-tert-butylphenyl moiety is the critical "anchor" for lipophilic insertion into the fungal membrane.[1] Both (S) and (R) forms contribute to fungicidal activity, but the (S)-configuration in related morpholines often shows superior binding to the isomerase enzyme.

Visualization of Pathways[4]

Biocatalytic Synthesis Pathway (Ping-Pong Bi-Bi)

This diagram illustrates the enzymatic pathway where the "Biological Activity" (synthesis) occurs.[1] Note the critical "Steric Check" node where the enzyme distinguishes the enantiomers.

BiocatalysisSubstrateProchiral Ketone(1-(4-tert-butylphenyl)propan-1-one)Complex1Michaelis Complex(Ketone-PLP)Substrate->Complex1Enzyme_PLPHoloenzyme(E-PLP Complex)Enzyme_PLP->Complex1StericCheckSteric Gate(L-Pocket vs S-Pocket)Complex1->StericCheckSubstrate BindingIntermediatePMP-IntermediateStericCheck->Intermediate(S)-Selective Enzyme(Fits L-Pocket)Product_R(R)-Amine ProductLower Yield (WT)StericCheck->Product_R(R)-Selective Enzyme(Steric Clash in WT)Product_S(S)-Amine ProductHigh YieldIntermediate->Product_STransaminationAmineDonorAmine Donor(e.g., Isopropylamine)AmineDonor->IntermediateRegenerates PLP

Caption: Biocatalytic pathway showing the steric gating mechanism that dictates the preferential formation of the (S)-enantiomer in wild-type (WT) transaminases.[1]

Experimental Protocols

Protocol: Kinetic Resolution via ω-Transaminase

Objective: To resolve racemic 1-(4-(tert-butyl)phenyl)propan-1-amine into optically pure (S)-amine (via (R)-selective enzyme) or (R)-amine (via (S)-selective enzyme).[1]

Reagents:

  • Racemic Amine Substrate (50 mM)[1]

  • Pyruvate (Amino Acceptor, 50 mM)

  • PLP Cofactor (0.1 mM)[1][4]

  • Enzyme: Vibrio fluvialis TA (for (S)-selectivity) or Arthrobacter TA (for (R)-selectivity).[1]

  • Buffer: HEPES (100 mM, pH 7.5) containing 5% DMSO.[1][5]

Workflow:

  • Preparation: Dissolve racemic amine in DMSO (stock). Dilute into HEPES buffer containing PLP and Pyruvate.

  • Initiation: Add lyophilized enzyme powder (10 mg/mL) or whole cells.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Quenching: Stop reaction by adding 100 µL 10N NaOH (pH > 12).

  • Extraction: Extract twice with Ethyl Acetate (1:1 v/v).

  • Analysis: Dry organic layer over

    
     and analyze via Chiral GC/HPLC.
    
Protocol: Analytical Determination of Enantiomeric Excess

Method: Chiral Gas Chromatography (GC).

  • Column: Hydrodex

    
    -6TBDM or CP-Chirasil-Dex CB.[1]
    
  • Conditions:

    • Injector: 250°C, Split ratio 1:50.

    • Carrier Gas: Helium (1.0 mL/min).[1]

    • Oven Program: 100°C (hold 1 min)

      
       5°C/min 
      
      
      180°C.
  • Detection: FID at 250°C.

  • Validation: The (S)-enantiomer typically elutes after the (R)-enantiomer on

    
    -cyclodextrin phases (verify with standards).
    

References

  • Rational design of a (S)-selective-Transaminase for asymmetric synthesis. Queen's University Belfast. (2016).

  • Transaminase biocatalysis for chiral amines of pharmaceutical impact. Budapest University of Technology and Economics. (2019).

  • Engineering the large pocket of an (S)-selective transaminase. Royal Society of Chemistry. (2020).[1]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Institutes of Health (PMC). (2014).[1]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis. MDPI. (2018).

  • Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol. Journal of Agricultural and Food Chemistry. (2023).[1]

  • 1-(4-tert-butylphenyl)propan-1-amine Structure & Data. PubChem. (2025).[1] [1]

determination of absolute configuration of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous scientific protocols for determining the absolute configuration of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine . As a chiral benzylic amine, establishing the enantiomeric identity (R vs. S) is critical for its application in asymmetric synthesis and pharmaceutical development.

This document does not rely on assumption; it provides the ab initio methods required to assign configuration when literature precedence is unavailable or unreliable.

Strategic Decision Framework

The choice of method depends on sample physical state, purity, and available instrumentation.

Configuration_Workflow Start Start: Unknown Enantiomer 1-(4-(tert-butyl)phenyl)propan-1-amine IsSolid Is the sample crystalline or solid? Start->IsSolid CanGrow Can you grow a single crystal? IsSolid->CanGrow Yes NMR Method B: NMR Derivatization (Mosher's Method) IsSolid->NMR No (Oil/Liquid) XRD Method A: SC-XRD (Anomalous Dispersion or Chiral Salt) CanGrow->XRD Yes CanGrow->NMR No VCD Method C: VCD/OR (Ab Initio Calculation) NMR->VCD Ambiguous Results

Figure 1: Decision matrix for selecting the appropriate configuration determination method.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The "Gold Standard" for absolute configuration.[1]

Direct X-ray diffraction is the only method that provides a direct image of the molecular arrangement. However, light atom structures (C, H, N) often lack sufficient "anomalous scattering" power to define absolute configuration with high confidence unless a heavy atom is introduced.

Protocol: Heavy Atom Derivatization

To ensure a reliable Flack parameter (the value indicating correct absolute structure assignment), derivatize the amine with a heavy atom.

  • Reagent Selection: Use 4-bromobenzoyl chloride or 4-iodobenzoyl chloride .[1] The heavy halogen (Br/I) provides strong anomalous scattering.

  • Synthesis:

    • Dissolve 50 mg of the amine in dry DCM (2 mL).

    • Add 1.2 eq of triethylamine (TEA).

    • Add 1.1 eq of 4-bromobenzoyl chloride at 0°C.

    • Stir for 2 hours, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Crystallization:

    • Recrystallize the resulting amide using slow evaporation (Ethanol/Hexane or DCM/Heptane).

  • Analysis:

    • Solve the structure.

    • Validation: Check the Flack Parameter .

      • Value near 0.0 (e.g., 0.05) indicates the structural model is correct.

      • Value near 1.0 indicates the inverted structure (the enantiomer) is correct.

Method B: 1H NMR Analysis via Mosher's Method

Status: The most practical solution-state method.[1]

This method relies on the magnetic anisotropy of the phenyl group in chiral derivatizing agents (CDAs), specifically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
.[1]
The Mechanism

When the chiral amine reacts with (R)- and (S)-MTPA chloride, the resulting diastereomeric amides adopt a preferred conformation.[1] The phenyl group of the MTPA moiety shields protons on one side of the amine and deshields the other. By comparing the chemical shifts (


) of the two diastereomers, the configuration is deduced.
Experimental Protocol

Step 1: Preparation of Diastereomers Prepare two separate NMR tubes:

  • Sample 1: Amine + (R)-(-)-MTPA-Cl

    
    (S)-MTPA Amide  (Note: Cahn-Ingold-Prelog priority change reverses R/S nomenclature of the acid/chloride).
    
  • Sample 2: Amine + (S)-(+)-MTPA-Cl

    
    (R)-MTPA Amide .[1]
    

Reaction Conditions: Mix 10 mg amine, 15 µL MTPA-Cl, and 20 µL pyridine-d5 in a small vial or directly in the NMR tube with CDCl₃.[1] Shake for 10 minutes.

Step 2: 1H NMR Acquisition Acquire high-resolution 1H NMR (400 MHz or higher) for both samples.[1] Focus on the protons adjacent to the chiral center:

  • H2 (Methine): The CH directly attached to the nitrogen.

  • H3 (Methylene): The ethyl group protons (

    
    ).[1]
    
  • Aromatic Protons: The 4-tert-butylphenyl ring protons.[1]

Step 3:


 Calculation & Assignment 
Calculate the difference in chemical shift for each proton:


[1]

Note: Here (S)-Amide refers to the derivative made with (S)-MTPA-Cl (which has the R-configuration at the acid center).[1]

Interpretation Model for (S)-1-(4-(tert-butyl)phenyl)propan-1-amine: Draw the Newman projection looking down the C-N bond.[1]

  • If the configuration is (S):

    • The Ethyl group will be shielded (negative

      
      ) in the (S)-MTPA derivative relative to the (R)-MTPA derivative.[1]
      
    • The Aromatic (tert-butylphenyl) group will be deshielded (positive

      
      ).[1]
      
Proton GroupExpected Sign of

for (S)-Isomer
-CH2-CH3 (Ethyl) Negative (-)
-C6H4-tBu (Aryl) Positive (+)
Methine (CH-N) Variable (close to chiral center)

If the signs are reversed, the sample is the (R)-enantiomer.

Method C: Chiral HPLC/GC Comparison

Status: Verification method (Requires reference standards).

If an authentic standard of known configuration is available (e.g., purchased from a certified vendor or synthesized via stereoselective catalysis with known induction), use Chiral HPLC.

  • Column: Polysaccharide-based (e.g., Chiralcel OD-H or AD-H).[1]

  • Mobile Phase: Hexane/IPA (90:10 or 95:5) with 0.1% Diethylamine (basic additive is crucial for amines to prevent tailing).[1]

  • Detection: UV at 254 nm (aromatic absorption).[1]

Note: Without a known standard, elution order (which enantiomer comes out first) cannot be predicted reliably enough to assign absolute configuration.[1]

Comparative Analysis of Methods

FeatureSC-XRD (Method A)Mosher's NMR (Method B)[1]Optical Rotation
Certainty Absolute (100%) High (95%+)Low (Ambiguous)*
Sample State Single Crystal RequiredLiquid/Solid (Soluble)Liquid/Solid (Soluble)
Material Req. >20 mg~10-20 mg>50 mg (for accuracy)
Time Days (Crystal growth)< 2 Hours< 30 Minutes
Cost High (Instrument time)Low (Reagents)Low
Primary Use Final ValidationRoutine DeterminationPurity Check (ee%)

*Optical rotation is highly solvent and temperature-dependent.[1] It should be used to quantify enantiomeric excess (ee) only AFTER the configuration has been assigned by XRD or NMR.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[1] Journal of the American Chemical Society.

    • Source: [1]

  • Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

    • Source: [1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).

    • Source: [1]

  • Allenmark, S. G. (2003).[1] Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood Series in Analytical Chemistry.

    • Source: [1]

Sources

A Comparative Guide to Validating Enantiomeric Purity of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine: Chiral GC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle. For chiral building blocks like (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is a non-negotiable aspect of quality control.

This guide provides an in-depth, experience-driven comparison of chiral Gas Chromatography (GC) as a primary analytical technique and its orthogonal counterparts, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Our objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical protocols required to select and validate the most appropriate method for determining the enantiomeric excess (% ee) of this critical chiral amine.

Section 1: The Primary Method: Chiral Gas Chromatography (GC)

Chiral GC is a powerful and highly sensitive technique for separating volatile and thermally stable enantiomers. The separation occurs within a column coated with a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

The Principle of Chiral GC

The mechanism of separation on a CSP, particularly cyclodextrin-based phases, relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. These inclusion complexes have different formation constants (stabilities) for each enantiomer, resulting in differential retention and, ultimately, separation. The greater the difference in the stability of these complexes, the better the resolution between the enantiomeric peaks.[1]

Why Derivatization is Non-Negotiable for Chiral Amines

Primary amines, such as our target analyte, present a significant challenge for direct GC analysis. Their high polarity and capacity for hydrogen bonding lead to undesirable interactions with the GC system, resulting in poor peak shape (tailing) and low sensitivity.[2][3] To overcome this, a chemical modification step known as derivatization is essential.

For this application, we employ trifluoroacetylation using Trifluoroacetic Anhydride (TFAA). This reaction converts the polar primary amine into a less polar, more volatile, and more thermally stable N-trifluoroacetyl amide.[4] This conversion offers several key advantages:

  • Increased Volatility : The derivative is more easily vaporized in the GC inlet.[4]

  • Improved Peak Shape : It minimizes interactions with the column, leading to sharp, symmetrical peaks.[2]

  • Enhanced Sensitivity : The introduction of fluorine atoms can significantly boost the signal when using an Electron Capture Detector (ECD), although a Flame Ionization Detector (FID) is more common and robust for this application.[5]

  • Improved Chiral Recognition : The bulky trifluoroacetyl group can enhance the stereospecific interactions with the CSP, often leading to better separation.[6]

Experimental Protocol: Chiral GC-FID Analysis

This protocol outlines a self-validating system. The system suitability test (SST), specifically the resolution check, is performed with every run to ensure the system is performing correctly before proceeding with sample analysis.[7][8]

Step 1: Derivatization

  • Accurately weigh approximately 1-5 mg of the (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine sample into a 2 mL autosampler vial.

  • Add 0.5 mL of a suitable solvent, such as ethyl acetate or dichloromethane.

  • Add 100-200 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 60-70°C for 20-30 minutes.[2]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection. If necessary, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen and the residue redissolved in a suitable solvent.[2]

Step 2: GC Analysis

  • System Suitability Test (SST): Inject a derivatized racemic standard (a 50:50 mixture of the R and S enantiomers). The primary acceptance criterion is the chromatographic resolution (Rs) between the two enantiomer peaks, which must be greater than 1.5 according to USP guidelines.[9] This confirms that the column and system conditions are adequate for separation.

  • Sample Analysis: Once the system passes the SST, inject the derivatized sample of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine.

  • Data Processing: Integrate the peak areas for both the major (S) enantiomer and the minor (R) enantiomer.

Table 1: Chiral GC Method Parameters

ParameterValueRationale
Column Cyclodextrin-based CSP (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm, 0.12 µm)Cyclodextrin phases are highly effective for separating a wide range of chiral compounds, including derivatized amines.[10]
Carrier Gas Helium or HydrogenStandard carrier gases for GC, providing good efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the derivatized analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 minAn optimized temperature program is crucial for achieving baseline separation.
Detector Flame Ionization Detector (FID)Robust, reliable, and provides a linear response for quantitative analysis.
Detector Temp 270 °CPrevents condensation of the analyte in the detector.
Visualizing the Workflow

GcWorkflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Solvent Add Solvent Sample->Solvent TFAA Add TFAA Reagent Solvent->TFAA React Heat (60-70°C) TFAA->React Cool Cool to RT React->Cool SST Inject Racemic Std (System Suitability) Cool->SST Check Rs > 1.5? SST->Check Check->SST Fail Inject Inject Sample Check->Inject Pass Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peak Areas (Area_S, Area_R) Acquire->Integrate Calculate Calculate % ee Integrate->Calculate Report Final Report Calculate->Report

Caption: Chiral GC workflow from sample preparation to final report.

Section 2: Orthogonal Validation: Chiral High-Performance Liquid Chromatography (HPLC)

Relying on a single analytical method, no matter how robust, carries inherent risks. An orthogonal method—one that uses a different separation principle—provides a much higher degree of confidence in the analytical results.[11] Chiral HPLC is an excellent choice for this purpose, as its separation mechanism is fundamentally different from that of GC.

Principle of Chiral HPLC

In chiral HPLC, separation is typically achieved on polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose).[12] The enantiomers interact with the chiral selector through a combination of forces, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. Unlike GC, this process occurs in the liquid phase at or near ambient temperature.

A key advantage of HPLC for this analysis is that derivatization is often not required . The primary amine can be analyzed directly, eliminating a sample preparation step and a potential source of error.

Experimental Protocol: Chiral HPLC-UV Analysis

Step 1: Sample Preparation

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

Step 2: HPLC Analysis

  • System Suitability Test (SST): Inject a racemic standard to verify that the system can achieve a baseline resolution (Rs > 1.5) of the two enantiomers.[7]

  • Sample Analysis: Once the system passes SST, inject the prepared sample solution.

  • Data Processing: Integrate the peak areas for the S and R enantiomers and calculate the enantiomeric excess.

Table 2: Chiral HPLC Method Parameters

ParameterValueRationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)These columns are versatile and widely successful for separating a broad range of chiral compounds, including amines.[13]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)A normal-phase mobile phase provides good selectivity. DEA is a basic modifier used to improve the peak shape of amines.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns.
Column Temp 25 °CTemperature is controlled to ensure reproducible retention times.
Detector UV-Vis Detector (e.g., at 220 nm)The phenyl group in the analyte provides strong UV absorbance for sensitive detection.
Visualizing the Workflow

HplcWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Filter Filter Sample (0.45 µm) Sample->Filter SST Inject Racemic Std (System Suitability) Filter->SST Check Rs > 1.5? SST->Check Check->SST Fail Inject Inject Sample Check->Inject Pass Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peak Areas (Area_S, Area_R) Acquire->Integrate Calculate Calculate % ee Integrate->Calculate Report Final Report Calculate->Report

Caption: Chiral HPLC workflow from sample preparation to final report.

Section 3: High-Throughput Alternative: Chiral Supercritical Fluid Chromatography (SFC)

For laboratories requiring faster analysis times and a reduced environmental footprint, Chiral SFC presents a compelling alternative.[14] SFC uses supercritical CO2 as the main component of the mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[]

The methodology for SFC is similar to HPLC, often using the same polysaccharide-based columns.[] The primary difference is the mobile phase, which consists of supercritical CO2 mixed with a small amount of an organic co-solvent (modifier) like methanol or ethanol.

Section 4: Head-to-Head Comparison & Data Interpretation

The choice of method depends on the specific needs of the laboratory, including sample throughput, available instrumentation, and the required level of validation.

Comparative Data Summary

Table 3: Performance Comparison of GC, HPLC, and SFC

ParameterChiral GCChiral HPLCChiral SFC
Sample Prep Derivatization RequiredDirect InjectionDirect Injection
Typical Analysis Time 15-25 minutes10-30 minutes2-10 minutes
Resolution (Rs) ExcellentVery GoodExcellent
Sensitivity (LOD/LOQ) Very High (pg range with FID)[10]High (ng range with UV)[10]High (Comparable to HPLC)
Solvent Consumption Very Low (Carrier Gas)High (Organic Solvents)Low ("Green" Chemistry)[10]
Key Advantage Highest SensitivityWell-established, no derivatizationHighest Speed, Eco-Friendly
Key Disadvantage Requires derivatization, analyte must be volatile[10]Higher solvent cost/disposalRequires specialized instrumentation[10]
Interpreting the Results

Regardless of the method used, the final calculation of enantiomeric excess (% ee) is performed using the integrated peak areas of the two enantiomers.[16][17]

Formula for Enantiomeric Excess (% ee):

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

  • Areamajor is the peak area of the desired (S) enantiomer.

  • Areaminor is the peak area of the undesired (R) enantiomer.

A result of 99.8% ee, for instance, indicates that the mixture contains 99.9% of the desired (S) enantiomer and 0.1% of the undesired (R) enantiomer. When the results from the primary method (GC) and the orthogonal method (HPLC) are in close agreement, it provides a high level of confidence in the reported enantiomeric purity.

Conclusion

For the validation of the enantiomeric purity of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine, Chiral GC with TFAA derivatization stands out as a highly sensitive and robust primary method. Its exceptional resolving power and the high sensitivity of FID make it ideal for accurately quantifying very low levels of the undesired enantiomer.

To ensure the highest level of data integrity, orthogonal validation using Chiral HPLC is strongly recommended. Its different separation mechanism and the elimination of the derivatization step provide an excellent cross-check, fulfilling the most stringent regulatory expectations.

For environments where high-throughput screening is paramount, Chiral SFC is the superior choice, offering significant advantages in speed and sustainability without compromising separation quality. By understanding the principles, advantages, and practical execution of each of these powerful techniques, scientists can confidently and accurately validate the stereochemical purity of this and other critical chiral intermediates.

References

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 27). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. Retrieved from [Link]

  • Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • LCGC International. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[6]arene Derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantiomeric Excess Calculator. Retrieved from [Link]

  • LCGC International. (2026, February 11). The State of the Art in Chiral Capillary Gas Chromatography. Retrieved from [Link]

  • Open Access LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]

  • Springer. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • ScienceDirect. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

  • American Pharmaceutical Review. (2021, April 15). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Retrieved from [Link]

  • Technology Networks. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Separation Science. (2023, December 8). How to Perform Orthogonal Chromatographic Separations by SFC. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from [Link]

  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • LCGC International. (2022, April 15). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Purity of PF-04136309 Based on a Chiral Stationary Phase. Retrieved from [Link]

Sources

comparison of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine with other chiral benzylamines

[1][2]

Executive Summary

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (hereafter referred to as (S)-TB-PPA ) represents a "second-generation" chiral benzylamine.[1][2] While (S)-1-Phenylethylamine (PEA) remains the industry workhorse, it often fails to resolve highly lipophilic acids or lacks the steric discrimination required for sterically congested substrates.[1][2]

Key Differentiators:

  • Enhanced Lipophilicity: The para-tert-butyl group significantly increases LogP, enabling resolutions in non-polar solvents (e.g., heptane, toluene) where PEA salts often "oil out."[2]

  • Steric Discrimination: The

    
    -ethyl group (propyl chain) imposes greater steric hindrance than the 
    
    
    -methyl group of PEA, often resulting in higher diastereomeric excess (
    
    
    ) due to tighter packing in the crystal lattice.[2]
  • Crystallinity: The rigid tert-butyl moiety facilitates lattice formation, acting as a "crystallization anchor."[2]

Physicochemical & Structural Comparison

The following table contrasts (S)-TB-PPA with the two most common alternatives: (S)-PEA and (S)-1-(1-Naphthyl)ethylamine (NEA).

Table 1: Comparative Physicochemical Profile
Feature(S)-TB-PPA (Target)(S)-PEA (Standard)(S)-NEA (High-Performance)
Structure

-Ethyl, p-t-Butyl

-Methyl, Phenyl

-Methyl, Naphthyl
Formula C

H

N
C

H

N
C

H

N
MW ( g/mol ) ~191.3121.18171.24
Calc.[1][2] LogP ~3.9 - 4.2 1.312.6
Steric Bulk (

)
High (

-Et + p-tBu)
Low (

-Me)
High (

-stacking area)
Basicity (pK

of BH

)
~9.5 (Est.)9.839.7
Primary Utility Resolution of lipophilic acids ; Kinetic ResolutionGeneral purpose resolutionResolution of aromatic acids (

-

interactions)
Cost High (Specialty)Low (Commodity)Medium

Analyst Note: The critical advantage of (S)-TB-PPA is not just basicity, but the hydrophobic surface area .[1][2] In diastereomeric salt formation, the "fit" is driven by a combination of ionic bonding (amine-acid) and Van der Waals forces.[2] The tert-butyl group maximizes the latter.[1][2]

Application 1: Diastereomeric Salt Resolution (The "Dutch Resolution" Approach)

In classical resolution, the "Dutch Resolution" method suggests using a family of resolving agents to find the best solid-state packing. (S)-TB-PPA is the ideal candidate when PEA fails to crystallize.[1][2]

Mechanism of Action

Unlike PEA, which relies heavily on hydrogen bonding, (S)-TB-PPA utilizes the tert-butyl group to fill voids in the crystal lattice.[1][2] This is particularly effective for resolving:

  • Chiral Ibuprofen analogs (Arylpropionic acids).[2]

  • Mandelic acid derivatives with hydrophobic substituents.[2]

Decision Logic for Resolving Agents

The following diagram illustrates when to deploy (S)-TB-PPA in your workflow.

ResolutionLogicStartRacemic Acid SubstrateCheckSolIs Substrate Highly Lipophilic?(LogP > 2.5)Start->CheckSolStandardTry (S)-PEA(Solvent: EtOH/Water)CheckSol->StandardNoAdvancedTry (S)-TB-PPA(Solvent: Toluene/Heptane)CheckSol->AdvancedYesResultStandardCrystals Formed?Standard->ResultStandardSuccessOptimize YieldAdvanced->SuccessHigh Lattice EnergyResultStandard->SuccessYesFailStandardOiling Out / No PrecipitateResultStandard->FailStandardNoFailStandard->AdvancedSwitch Agent

Figure 1: Decision matrix for selecting (S)-TB-PPA based on substrate lipophilicity and PEA failure modes.

Application 2: Biocatalytic Synthesis (Transaminases)[2]

Synthesizing (S)-TB-PPA chemically (e.g., via Grignard addition to sulfinyl imines) is expensive and atom-inefficient.[1][2] The modern standard is Biocatalytic Transamination .

The Challenge

The bulky tert-butyl group and the ethyl chain create significant steric hindrance for standard

12
  • Substrate: 1-(4-(tert-butyl)phenyl)propan-1-one (4'-tert-butylpropiophenone).[1][2]

  • Enzyme: Requires (S)-selective Transaminases evolved for bulky ketones (e.g., Vibrio fluvialis variants or engineered Arthrobacter sp.).[2]

Protocol: Transaminase-Mediated Synthesis

Objective: Synthesis of (S)-TB-PPA from 4'-tert-butylpropiophenone.

Reagents:

  • Substrate: 4'-tert-butylpropiophenone (50 mM)[1][2]

  • Amine Donor: Isopropylamine (1 M) (Pushes equilibrium via acetone removal or excess)[2]

  • Enzyme: ATA-113 (or equivalent commercial (S)-selective transaminase)[1][2]

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM[1][2]

  • Buffer: K-Phosphate (100 mM, pH 7.5)[1][2]

  • Co-solvent: DMSO (10-20% v/v) to solubilize the lipophilic ketone.[2]

Workflow:

  • Preparation: Dissolve ketone in DMSO.

  • Initiation: Add buffer containing PLP and Isopropylamine.[2] Add Enzyme lyophilized powder.[2]

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Workup: Basify to pH 12 (NaOH), extract with MTBE. The unreacted ketone remains in the organic phase but can be separated by acidification/extraction cycles if needed.

  • Purification: Distillation or salt formation (HCl gas in ether).[2]

TransaminaseCycleEnzPLPEnzyme-PLP(Internal Aldimine)EnzPMPEnzyme-PMP(Aminated)EnzPLP->EnzPMP+ IPA / - AcetoneIPAIsopropylamine(Donor)IPA->EnzPLPInput 1AcetoneAcetone(Byproduct)Acetone->EnzPLPOutput 1EnzPMP->EnzPLP+ Ketone / - ProductKetone4-t-ButylPropiophenoneKetone->EnzPMPInput 2Product(S)-TB-PPA(Amine)Product->EnzPMPOutput 2

Figure 2: Ping-Pong Bi-Bi mechanism for the biocatalytic synthesis of (S)-TB-PPA.

Experimental Protocol: Chiral Resolution of a Lipophilic Acid

Scenario: You have a racemic mixture of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen analog) and standard PEA failed to give high ee.[1][2]

Step-by-Step Methodology:

  • Stoichiometry: Mix 1.0 equivalent of Racemic Acid with 0.55 equivalents of (S)-TB-PPA . (Using 0.5 eq maximizes theoretical yield of the salt).

  • Solvent Selection: Use Toluene or Methylcyclohexane .[2]

    • Why? (S)-TB-PPA is highly lipophilic.[1][2] Polar solvents like Ethanol (used for PEA) will make the salt too soluble. Non-polar solvents force the salt to crystallize based on lattice energy differences.[2]

  • Dissolution: Heat the mixture to reflux until a clear solution is obtained.

  • Controlled Cooling: Cool to room temperature at a rate of 5°C/hour.

    • Critical Step: If oiling occurs, seed with a crystal of the pure salt if available, or scratch the flask. The t-butyl group aids in "snapping" the lattice together once nucleation starts.[1][2]

  • Filtration: Filter the white precipitate.[2] Wash with cold heptane.[2]

  • Liberation: Suspend the salt in MTBE and treat with 1M NaOH. Separate layers. The organic layer contains the resolved (S)-TB-PPA (recoverable) and the aqueous layer (if acid is water soluble) or organic layer (if acid is lipophilic) contains the chiral acid.[2]

    • Note: Since both are lipophilic, you may need to extract the amine into aqueous HCl to separate it from the acid in the organic layer.

References

  • Breuer, M., et al. (2004).[2] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.[2] [Link][2]

  • Shin, J.S., & Kim, B.G. (2002). Kinetic Resolution of Chiral Amines using Omega-Transaminases.[1][2] Biotechnology and Bioengineering.[2] [Link]

  • Perry, J.J., et al. (2021).[2] Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.[1][2][3][4] RSC Advances.[2] [Link]

  • PubChem. 1-(4-tert-butylphenyl)propan-1-amine Compound Summary. National Library of Medicine.[2] [Link][2]

Safety Operating Guide

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a chiral organic amine.[1][2][3] It is corrosive and exhibits significant aquatic toxicity due to the lipophilic tert-butyl group.[1][2][3]

  • Primary Disposal Method: Commercial thermal destruction (Incineration).[1][3]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing acids (e.g., Nitric Acid) or acid chlorides.[3][4]

  • Spill Response: Neutralize with weak acid (Citric/Acetic) and absorb.[1][3] Do not use paper towels on neat amine (fire risk).[1][3]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity.[3][4] This compound combines a basic primary amine with a lipophilic hydrocarbon tail.[3]

PropertyDataOperational Implication
CAS Number Specific enantiomer CAS varies (racemate: 105828-52-8)Use full chemical name on waste tags.
Functional Group Primary Amine (

)
Corrosive (pH > 11). Reacts exothermically with acids.[1][2][3]
Lipophilicity High (Tert-butyl group)Marine Pollutant. Bioaccumulates; strict zero-discharge to sewer.[1][2][3]
Physical State Liquid or Low-Melting SolidCheck bottle.[1][2][3] Determines UN shipping code (UN 2735 vs UN 3259).
Stability Air sensitive (absorbs

)
Keep containers tightly sealed to prevent carbonate crust formation.[1][3]

Expert Insight: The "S" enantiomer is often used as a chiral resolving agent.[2][3] While stereochemistry dictates biological activity, it does not alter waste classification.[3][4] Treat the "S" form, "R" form, and racemate identically for disposal.

Waste Segregation (The "Why" and "How")

Improper segregation is the leading cause of waste container over-pressurization.[1][3]

  • Incompatible Stream: Oxidizing Acids (Nitric, Perchloric). [3][4]

    • Mechanism:[2][3][5][6] Amines are reducing agents.[3] Mixing with strong oxidizers can cause hypergolic ignition or explosion.[3]

  • Incompatible Stream: Acid Chlorides / Anhydrides. [1][2]

    • Mechanism:[2][3][5][6] Rapid acylation releases HCl gas and heat, potentially rupturing the waste vessel.[3][4]

  • Compatible Stream: Basic Organic Waste. [1][2]

    • Can be commingled with other non-halogenated organic bases (e.g., Triethylamine, Pyridine).[3][4]

Step-by-Step Disposal Protocol

Phase 1: Assessment & Packaging[1][2][3]
  • Determine Physical State: At room temperature, this compound may be a viscous liquid or a waxy solid.[3]

  • Select Container:

    • Preferred: HDPE (High-Density Polyethylene) or Polypropylene.[1][2][3]

    • Acceptable: Glass (Borosilicate).[1][3]

    • Avoid: Metal containers (aluminum) if moisture is present, as amines can corrode certain alloys over time.[3][4]

  • Transfer:

    • If liquid: Pour into the "Basic Organic Waste" carboy.[2][3]

    • If solid: Dissolve in a minimal amount of methanol or ethanol if liquid disposal is required by your facility, OR place the solid vial directly into a wide-mouth solid waste drum.[1][2][3]

Phase 2: Labeling & Documentation

Standard "Waste" labels are insufficient.[2][3] You must characterize the hazard.[3]

  • Chemical Name: (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine.[1][2][3]

  • Hazard Checkboxes: [x] Corrosive [x] Toxic.[1][3]

  • RCRA Consideration: While not explicitly P-listed or U-listed by name, it is a Characteristic Waste (Corrosivity, D002) and potentially Ignitable (D001) depending on the solvent matrix.[1][3]

Phase 3: Benchtop Deactivation (Glassware Cleaning)

Note: This is for cleaning trace residues, not bulk disposal.[2][3][4]

  • Rinse: Rinse glassware with Ethanol.[3] Collect this rinse as organic waste.

  • Acid Wash: Rinse with 10% HCl.[3] This converts the volatile free base amine into the non-volatile hydrochloride salt (

    
    ).[1][2][3]
    
  • Final Wash: Water rinse.[3][7] The salt form is water-soluble but should still be collected if the concentration is high.[1][2][3]

Decision Tree: Disposal Workflow

This logic flow ensures compliance with EPA regulations and safety best practices.

DisposalWorkflow Start Start: Waste Generation (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine CheckState Check Physical State (Liquid or Solid?) Start->CheckState LiquidPath Liquid Phase CheckState->LiquidPath SolidPath Solid/Waxy Phase CheckState->SolidPath Segregation Segregation Check: Is stream free of Acids/Oxidizers? LiquidPath->Segregation SolidPath->Segregation Stop STOP: Do Not Mix! Segregate immediately. Segregation->Stop No (Contains Acids) ContainerLiq Pour into HDPE Carboy (Basic Organic Waste) Segregation->ContainerLiq Yes (Liquid Path) ContainerSol Place in Wide-Mouth Drum (Solid Hazardous Waste) Segregation->ContainerSol Yes (Solid Path) Labeling Labeling: Name + 'Corrosive' + 'Toxic' ContainerLiq->Labeling ContainerSol->Labeling Vendor Handover to Waste Vendor (Incineration) Labeling->Vendor

Figure 1: Decision matrix for the safe segregation and packaging of aromatic amine waste.

Emergency Response (Spills)

Scenario: You drop a 10g vial on the floor.

  • Evacuate: The vapors are respiratory irritants.[3] Clear the immediate area.[3]

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat.[3][4]

  • Neutralize: Do NOT wipe up neat amine with paper towels (exothermic reaction + high surface area = spontaneous combustion risk).[1][3]

    • Apply a weak acid neutralizer (Citric Acid or dilute Acetic Acid) to convert the amine to a salt.[1][3]

  • Absorb: Use vermiculite or clay absorbent on the neutralized mixture.[3]

  • Dispose: Scoop into a hazardous waste bag/pail. Label as "Debris from Amine Spill."[3]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][3][6] 40 CFR Part 261.[3][6] Available at: [Link][1][2][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] Washington, DC: The National Academies Press, 2011.[3][4] Available at: [Link][1][2][3]

  • University of British Columbia (Risk Management Services). Chemical Waste Disposal Guidelines: Amines.[3] Available at: [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.